Product packaging for 3-(Bromomethyl)phenyl acetate(Cat. No.:CAS No. 49617-80-3)

3-(Bromomethyl)phenyl acetate

Cat. No.: B2681089
CAS No.: 49617-80-3
M. Wt: 229.073
InChI Key: ZWUDYGSKBLLKBW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)phenyl acetate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.073. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B2681089 3-(Bromomethyl)phenyl acetate CAS No. 49617-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(bromomethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUDYGSKBLLKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Bromomethyl)phenyl Acetate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(Bromomethyl)phenyl acetate (CAS No. 49617-80-3), a versatile bifunctional reagent crucial for advanced organic synthesis and pharmaceutical research. Its unique structure, combining a reactive benzylic bromide with a protected phenolic hydroxyl group, makes it a valuable intermediate for introducing the 3-(hydroxymethyl)phenyl moiety into target molecules. This guide details its physicochemical properties, outlines validated synthesis and purification protocols, discusses its applications as a building block in drug discovery, and provides stringent safety and handling procedures. The information herein is curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.

Core Compound Identification and Properties

This compound is a key organic intermediate. The acetate group serves as a protecting group for the phenolic hydroxyl, which can be deprotected under basic or acidic conditions post-synthesis. The bromomethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions.

1.1 Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 49617-80-3[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white solid or liquidVaries by purity
Boiling Point No definitive data available[2]
LogP 2.378[3]
Storage Temperature -20°C, sealed in dry, dark conditions[2][3]
SMILES CC(=O)OC1=CC=CC(CBr)=C1[2]

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved via multiple routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The following protocols are based on established chemical literature and represent reliable methods for laboratory-scale preparation.

2.1 Route 1: Bromination of 3-(Hydroxymethyl)phenyl Acetate

This is a common and direct approach where the benzylic alcohol is converted to the corresponding bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Causality: PBr₃ is chosen for its high reactivity and specificity towards alcohols, minimizing side reactions on the aromatic ring or ester group under controlled conditions. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

Detailed Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(hydroxymethyl)phenyl acetate (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as toluene or dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the addition.

  • Reagent Addition: Slowly add phosphorus tribromide (approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes. Anhydrous conditions are critical to prevent quenching of the PBr₃.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1.5-3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice or into a saturated sodium bicarbonate solution to neutralize excess PBr₃ and acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.2 Purification

The crude product obtained from synthesis is often purified by flash column chromatography on silica gel.

Expert Insight: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The polarity of the mobile phase should be optimized based on TLC analysis to ensure good separation from unreacted starting material and byproducts.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the bromination of 3-(hydroxymethyl)phenyl acetate.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification A Dissolve 3-(hydroxymethyl)phenyl acetate in anhydrous toluene B Cool flask to 0°C (Ice Bath) A->B C Add PBr3 (0.4 eq) dropwise B->C D Stir at RT for 1.5-3h (Monitor by TLC) C->D E Quench with ice-cold NaHCO3 solution D->E F Extract with Ethyl Acetate E->F G Wash with Brine & Dry (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by Flash Chromatography (Silica Gel, Hexane/EtOAc) H->I J J I->J Pure this compound

References

An In-Depth Technical Guide to 3-(Bromomethyl)phenyl Acetate: Structure, Synthesis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Bromomethyl)phenyl acetate, a valuable reagent and building block in organic synthesis. We will delve into its chemical structure, explore a high-yield synthetic pathway with a detailed, field-proven protocol, and examine the underlying reaction mechanism. This document is designed to equip researchers with the necessary knowledge for the successful synthesis and application of this compound.

Chemical Structure and Properties

This compound is an organic compound featuring a phenyl ring substituted with an acetoxy group and a bromomethyl group at the meta (1,3) positions. The presence of the reactive benzylic bromide and the ester functional group makes it a versatile intermediate for introducing the 3-(acetoxymethyl)phenyl moiety into more complex molecules.

The structure is characterized by the CAS Number 49617-80-3 and the molecular formula C₉H₉BrO₂.[1][2] The benzylic C-Br bond is particularly susceptible to nucleophilic substitution, while the ester group can undergo hydrolysis to reveal a phenolic hydroxyl group, offering multiple avenues for chemical modification.

Key Physicochemical Data:

PropertyValueSource(s)
CAS Number 49617-80-3[1][2]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1][2]
Boiling Point 255.1±15.0°C at 760 mmHg[3]
SMILES CC(=O)OC1=CC=CC(CBr)=C1[2]
Storage Keep in a dark place, sealed in dry, store in a freezer under -20°C[2][4]
Safety Lachrymatory, Corrosive (Hazard Code: C)[4]

Note: Physical properties can vary slightly depending on the source and purity.

Synthesis of this compound

The most efficient and high-yielding synthesis of this compound involves the direct acetylation of 3-hydroxybenzyl bromide (also known as m-hydroxybenzyl bromide). This method is preferred due to its atom economy and straightforward procedure.

Reaction Scheme

The overall transformation is the esterification of the phenolic hydroxyl group of 3-hydroxybenzyl bromide using acetic anhydride with a strong acid catalyst.

Caption: Acid-catalyzed acetylation of 3-hydroxybenzyl bromide.

Mechanistic Insights: The "Why" Behind the Protocol

The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

  • Catalyst Activation: The strong acid catalyst (sulfuric acid) protonates one of the carbonyl oxygens of acetic anhydride. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. This activation step is critical because phenols are relatively weak nucleophiles.

  • Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 3-hydroxybenzyl bromide attacks the activated, highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred from the formerly phenolic oxygen to a suitable base (e.g., another molecule of the alcohol or the solvent). The tetrahedral intermediate then collapses, eliminating a molecule of acetic acid as a stable leaving group.

  • Deprotonation: The final product, the protonated ester, is deprotonated to yield this compound and regenerate the acid catalyst.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Used as the acetylating agent. It is more reactive than acetic acid and the byproduct, acetic acid, is less likely to participate in a reverse reaction under these conditions.

  • Sulfuric Acid (Catalyst): A strong acid is required to sufficiently activate the acetic anhydride for reaction with the weakly nucleophilic phenol.

  • Dichloromethane (Solvent): An inert, aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

  • 0 °C Reaction Temperature: This reaction is highly exothermic. Running it at a low temperature helps to control the reaction rate, prevent potential side reactions, and improve selectivity.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (like nitrogen or argon) is good practice to prevent any potential oxidation, especially if the starting materials are sensitive to air.

Detailed Experimental Protocol

This protocol is based on a reported high-yield synthesis and incorporates standard laboratory practices for safety and efficiency.[4]

Materials and Reagents:

  • 3-Hydroxybenzyl bromide

  • Acetic anhydride (Ac₂O)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzyl bromide (1.0 equivalent). Dissolve the starting material in dichloromethane (use a volume sufficient to ensure good stirring, e.g., 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Slowly add acetic anhydride (approx. 1.1 to 1.2 equivalents) to the cooled solution via a syringe or dropping funnel.

  • Catalyst Addition: While maintaining the temperature at 0 °C, add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C for approximately 10-15 minutes.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing a cold, saturated solution of sodium bicarbonate. Caution: CO₂ gas evolution will occur. Stir until bubbling ceases. This step neutralizes the sulfuric acid catalyst and removes excess acetic anhydride.

  • Extraction (Work-up): Transfer the mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with fresh portions of dichloromethane.

    • Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove any remaining acetic acid).

    • Brine (to remove bulk water).

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (If Necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis and work-up procedure.

Workflow A 1. Dissolve 3-Hydroxybenzyl Bromide in DCM B 2. Cool to 0 °C in Ice Bath A->B C 3. Add Acetic Anhydride & H₂SO₄ (cat.) B->C D 4. Stir at 0 °C for 10-15 min (Monitor by TLC) C->D E 5. Quench with cold NaHCO₃ (aq) D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with NaHCO₃ (aq) & Brine F->G H 8. Dry with MgSO₄ & Filter G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purified this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has detailed the chemical structure and a robust, high-yield synthetic protocol for this compound. By understanding the underlying mechanism of the acid-catalyzed acetylation, researchers can better control the reaction and adapt the procedure as needed. The provided step-by-step protocol serves as a reliable starting point for laboratory-scale synthesis, enabling the production of this versatile intermediate for applications in drug discovery and complex organic synthesis.

References

A Comprehensive Spectroscopic Guide to 3-(Bromomethyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3-(Bromomethyl)phenyl acetate is a versatile bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide, a common precursor for a variety of functional group transformations, and a phenyl acetate moiety, which can serve as a masked phenol or a handle for further derivatization. The precise and unambiguous characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for its identification and quality assessment.

This document is designed to be a practical resource for scientists, providing not only the expected data but also the underlying principles and experimental considerations for acquiring and interpreting these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and the number of neighboring protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling (J) reveals the connectivity between adjacent, non-equivalent protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1]

  • Instrumental Parameters: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.10Multiplet4HAromatic protons (H-2, H-4, H-5, H-6)
~4.50Singlet2HBromomethyl protons (-CH₂Br)
~2.30Singlet3HAcetate methyl protons (-COCH₃)

Interpretation and Rationale:

  • Aromatic Region (δ ~7.40 - 7.10): The four protons on the benzene ring are expected to appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a meta-substituted ring, one would expect to see distinct signals, potentially a singlet-like signal for H-2, a doublet of doublets for H-4 and H-6, and a triplet for H-5. However, the differences in their chemical environments might be small, leading to an overlapping multiplet.

  • Bromomethyl Protons (δ ~4.50): The methylene protons of the bromomethyl group (-CH₂Br) are expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent bromine atom. This will result in a downfield shift to around 4.50 ppm. Since there are no adjacent protons, this signal will appear as a sharp singlet.

  • Acetate Methyl Protons (δ ~2.30): The three protons of the methyl group in the acetate functionality (-COCH₃) are in a relatively shielded environment and will appear as a singlet at approximately 2.30 ppm.

¹H NMR Structural Correlation Diagram:

Caption: Correlation of predicted ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, allowing for the differentiation of sp³, sp², and sp hybridized carbons, as well as carbons bearing electronegative substituents.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumental Parameters: The spectrum is acquired using a proton-decoupled sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a quantitative spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~169.5Carbonyl carbon (C=O)
~151.0Aromatic carbon attached to oxygen (C-1)
~139.0Aromatic carbon attached to the bromomethyl group (C-3)
~130.0 - 120.0Aromatic carbons (C-2, C-4, C-5, C-6)
~32.0Bromomethyl carbon (-CH₂Br)
~21.0Acetate methyl carbon (-COCH₃)

Interpretation and Rationale:

  • Carbonyl Carbon (δ ~169.5): The ester carbonyl carbon is highly deshielded and will appear at a characteristic downfield chemical shift.

  • Aromatic Carbons (δ ~151.0 and ~139.0): The aromatic carbon directly attached to the electron-withdrawing oxygen of the acetate group (C-1) will be the most deshielded of the ring carbons. The carbon bearing the bromomethyl group (C-3) will also be deshielded. The remaining four aromatic carbons will resonate in the typical aromatic region. Based on substituent effects, C-2 and C-6 will be slightly shielded relative to benzene, while C-4 and C-5 will be less affected.[2]

  • Bromomethyl Carbon (δ ~32.0): The carbon of the bromomethyl group is an sp³ hybridized carbon attached to an electronegative bromine atom, which causes a downfield shift compared to a standard methyl group.

  • Acetate Methyl Carbon (δ ~21.0): The methyl carbon of the acetate group is a typical sp³ hybridized carbon and will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull (e.g., Nujol) if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CS₂) can be used.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, which provides high resolution and sensitivity.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1765StrongC=O stretch (ester)
~1600, ~1480Medium-WeakC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)
~690-515Medium-StrongC-Br stretch

Interpretation and Rationale:

  • C=O Stretch (Ester) at ~1765 cm⁻¹: This will be one of the most intense and characteristic bands in the spectrum, indicative of the ester functional group. The position is slightly higher than that of a typical aliphatic ester due to the electron-withdrawing nature of the phenyl ring.

  • C-O Stretch (Ester) at ~1200 cm⁻¹: Another strong absorption characteristic of the ester group.

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond stretch is expected in the fingerprint region of the spectrum.

IR Spectrum Interpretation Workflow:

G start Acquire IR Spectrum carbonyl Strong peak at ~1765 cm⁻¹? start->carbonyl ester_present Ester C=O Confirmed carbonyl->ester_present Yes no_carbonyl Re-evaluate Structure carbonyl->no_carbonyl No aromatic Peaks at ~3100-3000 cm⁻¹ and ~1600, 1480 cm⁻¹? ester_present->aromatic aromatic_present Aromatic Ring Confirmed aromatic->aromatic_present Yes no_aromatic Re-evaluate Structure aromatic->no_aromatic No co_stretch Strong peak at ~1200 cm⁻¹? aromatic_present->co_stretch co_present Ester C-O Confirmed co_stretch->co_present Yes cbr_stretch Peak at ~690-515 cm⁻¹? co_present->cbr_stretch cbr_present C-Br Bond Likely Present cbr_stretch->cbr_present Yes final Structure Consistent with This compound cbr_present->final

Caption: Decision workflow for IR spectral analysis.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

  • Mass Analysis and Detection: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₉BrO₂. The molecular weight is approximately 229.07 g/mol .[3] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 228 and 230.

  • Key Fragmentation Pathways:

    • Loss of the Bromomethyl Radical: A common fragmentation pathway for benzylic bromides is the cleavage of the C-Br bond to form a stable benzylic carbocation. This would result in a fragment ion at m/z 149 (M - Br).

    • Loss of Ketene: Esters can undergo a McLafferty rearrangement or other pathways to lose ketene (CH₂=C=O, 42 Da). Loss of ketene from the molecular ion would give a fragment at m/z 186/188.

    • Formation of the Acetyl Cation: Cleavage of the ester bond can lead to the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is often a prominent peak in the mass spectra of acetates.

    • Tropylium Ion: The benzylic carbocation formed after the loss of bromine can rearrange to the very stable tropylium ion at m/z 91.

Predicted Fragmentation Table:

m/zProposed Fragment
228/230[C₉H₉BrO₂]⁺ (Molecular Ion)
186/188[M - CH₂CO]⁺
149[M - Br]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺ (Acetyl cation)

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate. The predicted data, along with the provided rationale and experimental considerations, serve as a valuable reference for interpreting experimentally obtained spectra and ensuring the quality of the material used in further scientific endeavors.

References

An In-depth Technical Guide to 3-(Bromomethyl)phenyl acetate: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-(Bromomethyl)phenyl acetate (CAS No. 49617-80-3), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties that govern its application. We will explore its solubility in a range of common laboratory solvents and detail its stability profile under various environmental conditions, including temperature, pH, and light. The guide includes detailed experimental protocols for solubility and stability assessment, supported by diagrams and data tables to facilitate understanding and practical application in a laboratory setting.

Introduction

This compound is a bifunctional molecule featuring a reactive benzylic bromide and an ester group. This unique combination makes it a valuable building block for introducing the 3-(acetoxymethyl)phenyl moiety into a variety of molecular scaffolds. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, ensuring optimal reaction conditions, and maintaining its integrity during storage and handling.

The reactivity of the bromomethyl group allows for nucleophilic substitution reactions, while the phenyl acetate portion can be hydrolyzed to reveal a phenolic hydroxyl group, offering further avenues for chemical modification. However, these same reactive centers also contribute to the compound's potential instability. This guide aims to provide the necessary technical details to navigate these characteristics successfully.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for its effective application.

PropertyValueSource(s)
CAS Number 49617-80-3[1][2][3]
Molecular Formula C₉H₉BrO₂[2][3]
Molecular Weight 229.07 g/mol [2][3]
Appearance Not explicitly stated, but related compounds are often liquids or low-melting solids.
Boiling Point 255.1±15.0°C at 760 mmHg[4]
Melting Point Not Available[4]

Solubility Profile

The solubility of this compound dictates its suitability for various reaction media. A comprehensive understanding of its solubility in both aqueous and organic solvents is crucial for designing synthetic routes and purification procedures.

Aqueous Solubility
Organic Solvent Solubility

Based on its structure, this compound is expected to be soluble in a wide range of common organic solvents. Phenyl acetate, a parent structure, is miscible with oxygenated and chlorinated solvents[6]. Similarly, methyl phenylacetate is soluble in most organic solvents[7]. Therefore, it is reasonable to predict good solubility in solvents such as:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Polar Aprotic Solvents: Acetone, Acetonitrile (ACN)

Experimental Protocol: Determining Solubility

A standardized method for determining the solubility of a compound in various solvents is the isothermal equilibrium method.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, acetone)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker set to a standard temperature (e.g., 25°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, purification, and storage. The presence of both a benzylic bromide and an ester functionality makes the molecule susceptible to degradation under certain conditions.

Hydrolytic Stability

Ester Hydrolysis: The acetate group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield 3-(bromomethyl)phenol. Phenyl acetate hydrolysis is known to be base-catalyzed[8]. The rate of this hydrolysis is significantly influenced by pH[8][9]. In near-neutral systems, esters with good leaving groups, like phenyl acetate, are more prone to base-catalyzed hydrolysis[8].

Benzylic Bromide Hydrolysis: The bromomethyl group is a reactive benzylic halide. Benzyl bromide itself decomposes slowly on contact with water, producing hydrogen bromide[10][11]. This reaction is a nucleophilic substitution where water acts as the nucleophile. The formation of hydrobromic acid can, in turn, catalyze further degradation.

Thermal Stability

Benzylic bromides can be thermally labile. While specific data for this compound is limited, studies on related compounds like nitrobenzyl bromides show they decompose exothermally[12]. It is advisable to avoid prolonged exposure to high temperatures. For storage, refrigeration or freezing is often recommended to maintain product quality[2][13].

Photostability

Aromatic brominated compounds can be sensitive to light. The vapor-phase reaction of benzyl bromide with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 7 days, indicating some degree of photochemical reactivity[10]. UV irradiation can promote the bromination of aromatic compounds, suggesting that light can influence the reactivity of the C-Br bond[14][15]. Therefore, it is recommended to store this compound protected from light[2][16].

pH Stability

The stability of this compound is highly dependent on pH.

  • Acidic Conditions: While the ester linkage is more stable under mildly acidic conditions than alkaline conditions, strong acids can catalyze its hydrolysis. Furthermore, acidic conditions can promote the hydrolysis of the benzylic bromide.

  • Neutral Conditions: The compound is expected to be most stable at or near neutral pH, although slow hydrolysis of the benzylic bromide can still occur in the presence of water.

  • Alkaline Conditions: Both the ester and the benzylic bromide are highly susceptible to degradation under alkaline conditions. The hydrolysis of the ester is significantly accelerated[8][9].

Stability_Factors cluster_conditions Environmental Conditions cluster_compound This compound cluster_degradation Degradation Pathways Temperature Temperature Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition pH pH Ester_Hydrolysis Ester Hydrolysis pH->Ester_Hydrolysis Benzylic_Bromide_Hydrolysis Benzylic Bromide Hydrolysis pH->Benzylic_Bromide_Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Moisture Moisture Moisture->Ester_Hydrolysis Moisture->Benzylic_Bromide_Hydrolysis Compound This compound Compound->Ester_Hydrolysis Compound->Benzylic_Bromide_Hydrolysis Compound->Photodegradation Compound->Thermal_Decomposition

Caption: Factors influencing the stability of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water and acetonitrile

  • Oven

  • Photostability chamber

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 85°C) for a defined duration[17].

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., 1.2 million lux hours) in a photostability chamber[17].

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

    • Use a mass spectrometer (MS) detector to help identify the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify the major degradation products and propose degradation pathways.

Handling and Storage Recommendations

Based on the stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:

  • Storage: Store in a cool, dry, and well-ventilated place[13][16]. It is often recommended to store the compound in a freezer under -20°C[2]. The container should be tightly sealed to protect it from moisture and air[13][16][18].

  • Protection from Light: The compound should be stored in a dark place or in a light-resistant container to prevent photolytic degradation[2][16].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases[13].

  • Handling: Handle under an inert, dry atmosphere (e.g., under dry protective gas) to prevent moisture-induced hydrolysis[16]. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is a lachrymator and can cause skin and eye irritation[13][19].

Conclusion

This compound is a versatile synthetic intermediate with significant potential in drug discovery and development. However, its utility is intrinsically linked to a comprehensive understanding of its solubility and stability. This guide has provided a detailed overview of these critical parameters. The compound exhibits good solubility in common organic solvents but is sparingly soluble in water. Its stability is compromised by exposure to moisture, high temperatures, light, and non-neutral pH conditions, leading to hydrolysis of both the ester and the benzylic bromide functionalities. By adhering to the recommended experimental protocols and handling procedures outlined in this guide, researchers can effectively utilize this compound while ensuring its integrity and achieving reliable and reproducible results in their synthetic endeavors.

References

An In-depth Technical Guide to 3-(Bromomethyl)phenyl acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(Bromomethyl)phenyl acetate, a key bifunctional building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, provides detailed methodologies for its synthesis and purification, outlines its spectral characteristics for robust identification, and explores its applications as a versatile intermediate.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring both an acetate ester and a reactive bromomethyl group. This unique combination of functional groups makes it a valuable reagent for introducing the 3-acetoxybenzyl moiety into a variety of molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 49617-80-3[1][2]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral chemical properties
Storage Temperature Keep in a dark place, sealed in dry conditions, and stored in a freezer under -20°C.[3]
Key Hazard Lachrymatory (causes tearing)[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-methylphenol (m-cresol). The following protocol is a self-validating system designed for high purity and yield.

Experimental Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification m-Cresol m-Cresol Acetylation Acetylation m-Cresol->Acetylation Acetic anhydride, Pyridine 3-Methylphenyl_acetate 3-Methylphenyl acetate Acetylation->3-Methylphenyl_acetate Bromination Bromination 3-Methylphenyl_acetate->Bromination NBS, AIBN, CCl4, Reflux Crude_Product Crude this compound Bromination->Crude_Product Workup Workup Crude_Product->Workup Aqueous wash Column_Chromatography Silica Gel Column Chromatography Workup->Column_Chromatography Hexane/Ethyl Acetate Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Step-by-Step Experimental Protocol

Part A: Acetylation of 3-Methylphenol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylphenol (10.81 g, 0.1 mol) in pyridine (50 mL).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (12.25 g, 0.12 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylphenyl acetate as a colorless oil. The purity is typically sufficient for the next step without further purification.

Part B: Benzylic Bromination

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-methylphenyl acetate (15.02 g, 0.1 mol) in carbon tetrachloride (200 mL).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (18.67 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

  • Reaction: Heat the mixture to reflux under irradiation with a 250W lamp for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part C: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (9:1) eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 95:5 and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure product.

Analytical Characterization

Thorough analytical characterization is paramount for confirming the identity and purity of the synthesized this compound.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ ~7.4-7.1 (m, 4H, Ar-H), ~4.5 (s, 2H, -CH₂Br), ~2.3 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~169.0 (C=O), ~150.0 (C-OAr), ~139.0 (C-CH₂Br), ~130.0-120.0 (Ar-CH), ~32.0 (-CH₂Br), ~21.0 (-CH₃)
Mass Spectrometry (EI) m/z (%): 228/230 [M]⁺ (isotopic pattern for Br), 186/188 [M-CH₂CO]⁺, 107 [M-Br-CH₂CO]⁺, 43 [CH₃CO]⁺
Infrared (IR) (neat)ν (cm⁻¹): ~1765 (C=O, ester), ~1200 (C-O, ester), ~690 (C-Br)

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Role as a Chemical Intermediate

Applications cluster_products Derivative Products Start This compound Nucleophilic_Sub Nucleophilic Substitution Start->Nucleophilic_Sub Nu⁻ Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling R-B(OH)₂, Pd Catalyst Ethers Ethers (R-O-CH₂-Ar-OAc) Nucleophilic_Sub->Ethers Amines Amines (R₂N-CH₂-Ar-OAc) Nucleophilic_Sub->Amines Thioethers Thioethers (R-S-CH₂-Ar-OAc) Nucleophilic_Sub->Thioethers C-C_Bonds C-C Bond Formation (R-CH₂-Ar-OAc) Suzuki_Coupling->C-C_Bonds

Caption: Reactivity of this compound as a chemical intermediate.

The benzylic bromide functionality is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of heteroatoms (O, N, S). Furthermore, it can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[4] These reactions are fundamental in the construction of novel pharmaceutical agents and functional materials.

A notable application is in the synthesis of pilicides, which are anti-virulence compounds targeting Gram-negative bacteria.[4] The bromomethyl group on a scaffold allows for the facile introduction of various substituents to optimize biological activity.[4] While not this exact molecule, related phenyl bromoacetate structures are pivotal in creating compounds for treating diabetic complications and metabolic syndromes.[5]

Safety and Handling

As a reactive chemical, proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)
  • Primary Hazards: This compound is a lachrymator and can cause severe skin and eye irritation.[6][7] It is harmful if swallowed.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[8]

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[8]

    • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer at temperatures below -20°C.[3] Keep away from heat, sparks, and open flames.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow it to enter drains or waterways.[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex organic molecules in drug discovery and materials science. Adherence to the detailed synthetic, purification, and safety protocols outlined in this guide will enable researchers to utilize this compound effectively and safely in their work.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

3-(Bromomethyl)phenyl acetate is a valuable reagent in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries for the introduction of the 3-(acetoxymethyl)benzyl moiety. Its utility, however, is matched by a significant hazard profile that demands a comprehensive understanding and meticulous adherence to safety protocols. This guide, intended for laboratory professionals, moves beyond a cursory overview of a Safety Data Sheet (SDS) to provide an in-depth analysis of the hazards associated with this compound, the rationale behind prescribed safety measures, and detailed protocols for its safe handling, storage, and disposal. As a benzylic bromide, this compound is a potent lachrymator and alkylating agent, properties that underpin its primary hazards.

Hazard Identification and Risk Assessment: A Deeper Look

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a multi-faceted evaluation of its chemical properties and the potential for exposure during experimental work.

GHS Classification and the "Why" Behind the Warnings

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For this compound, the typical classifications include:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]

Expert Insight: The irritant properties (H315, H319, H335) are largely attributable to its nature as a benzylic bromide. These compounds are known lachrymators, meaning they react with moisture in the eyes, skin, and mucous membranes to produce hydrobromic acid, leading to irritation and pain.[2] The "harmful" classification for oral and inhalation routes (H302, H332) stems from its potential to act as an alkylating agent, capable of reacting with biological macromolecules and disrupting normal cellular function.

The Unseen Danger: Lachrymatory and Alkylating Properties

Beyond the formal GHS classifications, it is crucial to understand the mechanistic basis of the primary hazards:

  • Lachrymator: This effect is immediate and potent. Even minute quantities of vapor can cause intense tearing, stinging, and pain in the eyes. This is a critical safety consideration, as it can be incapacitating and lead to secondary accidents.

  • Alkylating Agent: Benzyl bromides are reactive electrophiles that can participate in nucleophilic substitution reactions.[3] In a biological context, this means they can covalently modify DNA, proteins, and other cellular components, which is the basis for their toxicity and potential long-term health effects. While not classified as a carcinogen, its alkylating nature warrants handling with the same degree of caution as other compounds in this class.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant inhalation and contact hazards, a robust safety strategy relies on a combination of engineering controls and appropriate PPE.

The Primary Barrier: Engineering Controls

All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[2] The fume hood serves as the primary barrier to prevent the inhalation of vapors and to contain any potential spills. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

Your Last Line of Defense: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is non-negotiable when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Goggles provide a seal around the eyes to protect against vapors and splashes. The face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[4][5]These materials offer good resistance to benzyl bromides. Double gloving provides an extra layer of protection in case of a breach of the outer glove. Gloves should be inspected for any signs of degradation before and during use.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.A lab coat protects the skin from accidental splashes. Natural fiber clothing (e.g., cotton) is preferable to synthetic fibers, which can melt and adhere to the skin in a fire.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for certain high-risk procedures or in the event of a spill.[4]This is a secondary measure to engineering controls and should be used based on a risk assessment of the specific procedure.

Self-Validating Protocol: Before each use, visually inspect all PPE for defects. After handling the compound, remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, face shield, and goggles. The inner gloves should be the last item removed, followed by immediate and thorough hand washing.

Safe Handling and Storage: Procedural Best Practices

Meticulous attention to handling and storage procedures is paramount to preventing exposures and ensuring the stability of the compound.

Handling Protocols
  • Transportation: When transporting the chemical, even within the laboratory, ensure it is in a sealed, labeled container within a secondary, shatter-proof container.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release. Avoid pouring.

  • Inert Atmosphere: While not strictly required for safety, many synthetic procedures using this compound are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture. This also has the added benefit of containing any vapors.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Refrigeration is often recommended to minimize decomposition and vapor pressure. It should be stored separately from strong oxidizing agents, bases, and nucleophiles.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and correct response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
Spill and Leak Procedures

A spill of this compound must be treated as a serious incident.

Workflow for Spill Decontamination

Caption: Emergency spill response workflow for this compound.

Expert Rationale: The prohibition of water for the initial cleanup of a benzyl bromide spill is crucial.[9] Water can react with the compound to produce hydrobromic acid, which is corrosive and can generate additional fumes. Using an inert absorbent material safely contains the liquid for disposal.

Disposal Considerations: Responsible Waste Management

All waste containing this compound, including contaminated absorbents, disposable labware, and PPE, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

This compound is a powerful synthetic tool, but its utility is intrinsically linked to the potential for harm. A comprehensive understanding of its hazards, coupled with the diligent application of the safety protocols outlined in this guide, is essential for its safe use in a research and development setting. By fostering a culture of safety that prioritizes risk assessment, proper engineering controls, meticulous handling, and emergency preparedness, researchers can confidently and responsibly harness the synthetic potential of this valuable reagent.

References

Synthesis of 3-(Bromomethyl)phenyl acetate from 3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

For inquiries, please contact: Senior Application Scientist, Gemini Division.

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for converting 3-methylphenol (m-cresol) into 3-(Bromomethyl)phenyl acetate, a valuable bifunctional building block in medicinal chemistry and organic synthesis. The synthesis is a robust two-step process involving the acetylation of the phenolic hydroxyl group followed by a selective free-radical bromination of the benzylic methyl group. This document offers a detailed experimental protocol, an in-depth analysis of the reaction mechanisms, characterization data, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development who require a thorough and practical understanding of this transformation.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its utility stems from its dual reactivity: the acetate group can be readily hydrolyzed to reveal a phenolic hydroxyl group, while the bromomethyl group serves as a potent electrophile for introducing the substituted benzyl moiety into a target structure. This bifunctional nature allows for sequential and controlled modifications, making it a versatile tool for creating libraries of compounds in drug discovery campaigns.

The synthesis from 3-methylphenol is strategically designed in two distinct stages to ensure high selectivity and yield:

  • O-Acetylation: The phenolic hydroxyl group of 3-methylphenol is first protected as an acetate ester. This crucial step deactivates the aromatic ring towards electrophilic attack and prevents the acidic proton from interfering with the subsequent radical reaction.

  • Benzylic Bromination: The resulting 3-methylphenyl acetate undergoes a selective bromination at the benzylic position using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism, which favors substitution on the carbon adjacent to the aromatic ring over other potential reaction sites.[1][2]

This guide will elaborate on the causality behind the choice of reagents and conditions for each step, ensuring a self-validating and reproducible protocol.

G

Detailed Experimental Protocols

Step 1: O-Acetylation of 3-Methylphenol

This procedure converts the starting material, 3-methylphenol, into 3-methylphenyl acetate. The acetylation protects the hydroxyl group, preventing it from reacting during the subsequent bromination step. Acetic anhydride is an effective and common acetylating agent. The reaction can be catalyzed by a base (like pyridine) or a solid acid.[3][4]

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylphenol (10.0 g, 92.5 mmol) and dichloromethane (100 mL).

  • Reagent Addition: While stirring, add pyridine (8.0 mL, 99.0 mmol) to the solution. Cool the mixture in an ice bath to 0 °C.

  • Acetylation: Add acetic anhydride (10.0 mL, 106 mmol) dropwise to the cooled solution over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Result: The procedure should yield 3-methylphenyl acetate as a clear, colorless oil. The crude product is typically of sufficient purity for the next step.

Step 2: Benzylic Bromination of 3-Methylphenyl acetate

This step selectively brominates the benzylic methyl group of 3-methylphenyl acetate. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, favoring the desired radical substitution pathway over electrophilic aromatic addition.[5][6] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Methodology:

  • Setup: To a 250 mL round-bottom flask, add the crude 3-methylphenyl acetate (13.8 g, 92.0 mmol) from the previous step, N-Bromosuccinimide (17.2 g, 96.6 mmol), and azobisisobutyronitrile (AIBN) (0.30 g, 1.8 mmol).

  • Solvent Addition: Add anhydrous carbon tetrachloride (150 mL). Note: Due to its toxicity, cyclohexane can be used as a safer alternative solvent.

  • Reaction: Equip the flask with a reflux condenser and a heating mantle. Heat the mixture to reflux (approx. 77 °C for CCl₄) for 3 hours. The reaction can also be initiated by irradiating the flask with a UV lamp. The reaction is complete when the dense NBS solid is replaced by the less dense succinimide floating at the surface.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filtration: Filter the mixture through a Büchner funnel to remove the succinimide solid. Wash the solid with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to afford this compound as a clear oil.[7]

Reaction Mechanisms Explained

O-Acetylation: Nucleophilic Acyl Substitution

The acetylation of 3-methylphenol with acetic anhydride is a classic example of nucleophilic acyl substitution. In the presence of a base like pyridine, the phenolic proton is abstracted, forming the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, expelling an acetate ion as a leaving group to form the final ester product.

G

Benzylic Bromination: Free-Radical Chain Reaction

The Wohl-Ziegler bromination of the benzylic position proceeds through a free-radical chain mechanism. This process is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[8][9]

  • Initiation: The reaction begins with the homolytic cleavage of the radical initiator (AIBN) upon heating, which generates nitrogen gas and two cyanoisopropyl radicals. A radical then abstracts a bromine atom from NBS or HBr (present in trace amounts) to generate the key bromine radical (Br•).

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methylphenyl acetate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[10]

    • This benzylic radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[8]

  • Termination: The reaction ceases when two radicals combine.

G

Product Characterization

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

Technique Expected Data
¹H NMR δ (ppm) approx. 7.4-7.0 (m, 4H, Ar-H), 4.5 (s, 2H, -CH₂Br), 2.3 (s, 3H, -OCOCH₃).
¹³C NMR δ (ppm) approx. 169 (C=O), 151 (Ar-C-O), 139 (Ar-C-CH₂), 130-122 (Ar-CH), 32 (-CH₂Br), 21 (-OCOCH₃).
Mass Spec (MS) Expected m/z for C₉H₉BrO₂ is ~228/230, showing the characteristic isotopic pattern for bromine.[11]
Appearance Colorless to pale yellow oil.

Note: Exact chemical shifts (δ) may vary depending on the solvent used for NMR analysis.

Safety and Handling

Strict adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

ReagentKey HazardsHandling Precautions
Acetic Anhydride Flammable, corrosive, causes severe skin burns and eye damage, fatal if inhaled.[12][13]Always handle in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[14] Keep away from heat and open flames.[15]
N-Bromosuccinimide (NBS) Oxidizer, may intensify fire. Causes severe skin burns and eye damage. Harmful if swallowed.[16][17]Avoid contact with skin and eyes.[18] Wear appropriate PPE. Store away from combustible materials.[19] Use in a well-ventilated area.
Carbon Tetrachloride Toxic, suspected carcinogen, harmful to the environment.Use only in a chemical fume hood. Avoid inhalation and skin contact. Consider substitution with a less toxic solvent like cyclohexane.
Pyridine Flammable, harmful if swallowed or inhaled, causes skin and eye irritation.Handle in a chemical fume hood. Wear appropriate PPE.

G

Conclusion

The two-step synthesis of this compound from 3-methylphenol is an efficient and reliable method for producing this important chemical intermediate. By understanding the underlying principles of O-acetylation and free-radical benzylic bromination, researchers can effectively control the reaction to achieve high yields and purity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in organic synthesis and drug development, while emphasizing the critical importance of adhering to rigorous safety standards.

References

Reactivity of the bromomethyl group in 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 3-(Bromomethyl)phenyl acetate

Abstract

This compound is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its value lies in the distinct reactivity of its two primary functional groups: a highly electrophilic benzylic bromide and a latent phenolic hydroxyl group protected as an acetate ester. This guide provides a comprehensive analysis of the reactivity of the bromomethyl group, exploring the electronic and steric influences exerted by the meta-substituted acetate moiety. We will delve into the mechanistic underpinnings of its primary reaction pathways, most notably nucleophilic substitution, and discuss other key transformations such as oxidation. This document serves as a technical resource, offering detailed experimental protocols and strategic insights for leveraging this versatile building block in the synthesis of complex molecules and pharmaceutical intermediates.

Introduction to this compound

The unique architecture of this compound makes it a strategic asset in multi-step synthesis. The bromomethyl group serves as a potent electrophilic handle for alkylation, while the acetate group can be selectively hydrolyzed to unmask a nucleophilic phenol, enabling sequential and orthogonal chemical modifications.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a bromomethyl group and an acetate group in a 1,3 (meta) relationship. This arrangement is crucial as it dictates the electronic interplay between the two functional groups.

PropertyValueSource
CAS Number 49617-80-3[1][2]
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [1][2][3]
Appearance Typically a liquid or low-melting solidN/A
Storage Recommended storage under -20°C in a dry, dark place[1]
Synthesis and Purification

The most logical and common synthetic route to this compound involves a two-step process starting from commercially available 3-methylphenol (m-cresol).

Step 1: Acetylation of 3-methylphenol The phenolic hydroxyl group of m-cresol is first protected by acetylation. This is a standard procedure that prevents the free hydroxyl group from interfering with the subsequent bromination step.

Step 2: Free-Radical Bromination The methyl group of the resulting 3-methylphenyl acetate is converted to a bromomethyl group via a free-radical chain reaction. N-Bromosuccinimide (NBS) is the preferred reagent for this benzylic bromination, as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. The reaction is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 3-Methylphenyl acetate

  • To a stirred solution of 3-methylphenol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.1 eq.).

  • Slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methylphenyl acetate, which can often be used without further purification.

Part B: Bromination of 3-Methylphenyl acetate

  • Dissolve 3-methylphenyl acetate (1.0 eq.) in a non-polar solvent like chlorobenzene or carbon tetrachloride.[5]

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).

  • Heat the mixture to reflux (typically 80-130 °C) and irradiate with a light source (e.g., a 100W incandescent lamp) to initiate the reaction.[4]

  • Maintain reflux for 6-12 hours, monitoring the reaction progress by TLC or GC. The disappearance of the starting material and the formation of a denser spot for the product are indicative. Succinimide, a byproduct, will float to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and saturated NaHCO₃ solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

The Electronic and Steric Landscape

The reactivity of the bromomethyl group is not considered in isolation; it is modulated by the electronic and steric properties of the entire molecule, particularly the meta-acetate substituent.

The Benzylic System: A Highly Reactive Electrophile

The carbon-bromine bond in the bromomethyl group is highly polarized, making the benzylic carbon an excellent electrophile. Its reactivity is significantly enhanced compared to a simple alkyl bromide due to the adjacent phenyl ring. The π-system of the ring can stabilize the transition states of both SN1 and SN2 reactions, lowering the activation energy for nucleophilic attack.[6]

Electronic Influence of the Meta-Acetate Group

The acetate substituent at the meta-position exerts a critical, albeit subtle, electronic influence. An ester group is generally considered electron-withdrawing due to the electronegativity of the oxygen atoms (an inductive effect, -I) and its ability to accept electron density through resonance (+M).

Caption: Electronic influence of the meta-acetate group on the benzylic carbon.

For reactions at the benzylic position, the inductive effect is paramount. The electron-withdrawing nature of the meta-acetate group pulls electron density away from the aromatic ring, which in turn makes the benzylic carbon slightly more electron-deficient. This effect has a key mechanistic consequence: it destabilizes the full positive charge of a potential benzylic carbocation intermediate. As a result, the SN1 pathway is disfavored relative to an unsubstituted or electron-donating-group-substituted benzyl bromide. This steers the reactivity preferentially towards an SN2 mechanism.

Steric Considerations

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[7][8] In this compound, the acetate group is located at the meta position, which is two carbons away from the site of reaction. This distance ensures that the acetate group provides minimal direct steric hindrance to an incoming nucleophile attacking the benzylic carbon.[9] Therefore, the rate of substitution is primarily governed by the size of the nucleophile itself rather than by intramolecular steric crowding.

Key Synthetic Transformations

The synthetic utility of this compound is dominated by reactions at the highly reactive bromomethyl group.

Nucleophilic Substitution Reactions: The Primary Pathway

The most common transformation is the displacement of the bromide ion, a good leaving group, by a wide variety of nucleophiles.[10] This reaction is fundamental for constructing larger molecules by forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

As discussed, the electronic properties of this compound favor an SN2 mechanism.

  • SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This process results in an inversion of stereochemistry if the carbon were chiral. For this substrate, it is the more probable pathway due to the electronic destabilization of the SN1 intermediate.

  • SN1 (Substitution Nucleophilic Unimolecular): This two-step pathway involves the initial departure of the leaving group to form a planar benzylic carbocation, which is then attacked by the nucleophile. While the phenyl ring can stabilize this cation, the meta-acetate group's inductive withdrawal effect counteracts this stabilization, making this pathway less favorable.

reaction_mechanisms Reactant This compound + Nu⁻ SN2_TS [Transition State]SN2 Reactant->SN2_TS Favored Pathway (Concerted) SN1_Intermediate Benzylic Carbocation (Disfavored) Reactant->SN1_Intermediate Disfavored Pathway (Stepwise) SN2_Product Substitution Product SN2_TS->SN2_Product SN1_Product Substitution Product SN1_Intermediate->SN1_Product

Caption: Comparison of SN2 and SN1 pathways for nucleophilic substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a self-validating system for the N-alkylation of a primary or secondary amine.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.2 eq.) and a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq.). The base neutralizes the HBr byproduct, preventing the protonation and deactivation of the amine nucleophile.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitoring (Self-Validation): Track the reaction's progress using Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, while the spot for the bromomethyl starting material diminishes. The formation of a salt byproduct (e.g., KBr) is often visible as a precipitate.

  • Workup: Once the reaction is complete, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and any remaining base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-benzylated amine.

The electrophilic nature of the bromomethyl group allows it to react with a broad spectrum of nucleophiles.

Nucleophile TypeExampleReagent ExampleProduct Type
Oxygen Alcohol, PhenolSodium ethoxide, Potassium phenoxideEther
Nitrogen Amine, AzidePiperidine, Sodium azideAmine, Azide
Sulfur Thiol, ThioacetateSodium thiophenoxide, Potassium thioacetateThioether, Thioester
Carbon Cyanide, EnolateSodium cyanide, Diethyl malonateNitrile, C-alkylated product
Halogen IodideSodium iodide (Finkelstein reaction)Iodo-derivative
Oxidation to 3-Acetoxybenzaldehyde

The bromomethyl group, being at the same oxidation state as an alcohol, can be oxidized to an aldehyde. This transformation is valuable for introducing a formyl group. The Kornblum oxidation is a mild and effective method.[11]

Experimental Protocol: Kornblum Oxidation to 3-Acetoxybenzaldehyde

  • Setup: Dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Reaction: Add sodium bicarbonate (NaHCO₃) (2-3 eq.) to the solution. Heat the mixture to 100-150 °C and stir vigorously for 1-3 hours.

  • Monitoring: Follow the reaction by TLC, observing the consumption of the starting material and the appearance of the more polar aldehyde product.

  • Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. A precipitate may form, or the product can be extracted with a solvent like ethyl acetate.

  • Purification: Wash the organic extracts thoroughly with water to remove DMSO, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.

Competing Reactions: Hydrolysis of the Acetate Ester

A critical consideration when working with this compound is the stability of the ester group. Under either strongly acidic or basic conditions, the acetate can be hydrolyzed to the corresponding phenol.[12] This can be an undesired side reaction or a deliberate synthetic step. For instance, reactions run with strong nucleophiles like sodium hydroxide at elevated temperatures may lead to concurrent substitution and hydrolysis. Therefore, reaction conditions must be chosen carefully to preserve the acetate if it is desired in the final product. Mildly basic conditions, such as using K₂CO₃ at room temperature, are generally safe for the ester.

Applications in Research and Drug Development

The dual functionality of this compound makes it a powerful tool for medicinal chemists and process developers.

As a Bifunctional Linker

The molecule can be conceptualized as a protected, reactive linker. The bromomethyl end can be attached to one part of a target molecule, and after subsequent steps, the acetate can be removed to reveal a phenol, which can then be used for further coupling or to modulate the pharmacological properties of the final compound.

synthetic_workflow Start 3-(Bromomethyl) phenyl acetate Step1 Nucleophilic Substitution (with R-Nu) Start->Step1 Intermediate Intermediate A Step1->Intermediate Step2 Ester Hydrolysis (e.g., LiOH) Intermediate->Step2 Final Final Product (with free phenol) Step2->Final

Caption: A strategic workflow using this compound.

Role in the Synthesis of Pharmaceutical Intermediates

Benzylic halides are common precursors in the synthesis of a wide range of biologically active compounds.[13] This specific building block allows for the introduction of a 3-hydroxyphenyl-methyl moiety, a common structural motif in various therapeutic agents. The ability to perform chemistry at the benzylic position while the phenol is masked increases the efficiency and convergence of synthetic routes, which is highly valuable in industrial drug manufacturing.[14]

Conclusion

This compound is a versatile and reactive intermediate whose synthetic potential is governed by the electrophilic nature of its benzylic bromide. The reactivity of this site is intelligently modulated by the meta-positioned, electron-withdrawing acetate group, which favors SN2-type nucleophilic substitutions while offering a handle for subsequent deprotection to a phenol. A thorough understanding of its electronic properties, primary reaction pathways, and the stability of the ester allows researchers to strategically employ this compound as a powerful building block in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-Depth Technical Guide to 3-Acetoxybenzyl Bromide in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-acetoxybenzyl bromide, a versatile reagent in modern organic synthesis. The document delves into its synthesis, chemical properties, and diverse applications, with a particular focus on its role as a protecting group and as a key intermediate in the synthesis of complex molecules. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Advantage of the Acetoxybenzyl Moiety

In the landscape of synthetic organic chemistry, benzyl-based protecting groups are ubiquitous due to their general stability and ease of removal.[1][2][3] Among the plethora of substituted benzylating agents, 3-acetoxybenzyl bromide emerges as a reagent of particular interest. Its unique bifunctionality, possessing both a reactive benzylic bromide for nucleophilic substitution and a latent phenolic hydroxyl group masked as an acetate ester, offers strategic advantages in multi-step syntheses.

The presence of the acetoxy group allows for a two-stage deprotection strategy. The benzyl ether can be cleaved under standard conditions, and the acetate can be subsequently hydrolyzed to reveal the phenol. This orthogonality provides chemists with enhanced flexibility in designing synthetic routes, particularly in the construction of complex natural products and pharmaceutical agents where precise control over reactive functional groups is paramount.

Synthesis and Physicochemical Properties

The preparation of acetoxybenzyl bromides has been a subject of interest for their utility as synthetic intermediates. A foundational method for their synthesis was reported by Fields, Miller, and Reynolds in The Journal of Organic Chemistry in 1962.[4]

Synthesis of 3-Acetoxybenzyl Bromide

The synthesis of 3-acetoxybenzyl bromide typically proceeds via the radical bromination of 3-acetoxytoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Reaction Scheme:

References

Methodological & Application

Application Notes & Protocols: 3-(Bromomethyl)phenyl Acetate as a Versatile Protecting Group for Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Two-Stage Strategy for Phenol Protection

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. While numerous strategies exist for the protection of phenolic hydroxyl groups, the 3-(acetoxymethyl)benzyl ether group, installed via 3-(bromomethyl)phenyl acetate, offers a distinct advantage: a two-stage, orthogonal deprotection mechanism. This system provides chemists with enhanced flexibility, allowing for the selective unmasking of the phenol under conditions that can be tailored to preserve other sensitive functionalities within a complex molecule.

The core concept relies on masking the reactive benzyl bromide as a more stable phenyl acetate. The protection step proceeds as a standard Williamson ether synthesis. However, the deprotection is a sequential process:

  • Stage 1 (Unmasking): Mild hydrolysis of the acetate ester reveals a 3-(hydroxymethyl)benzyl ether.

  • Stage 2 (Cleavage): The resulting benzyl ether is cleaved under a different set of conditions, typically standard catalytic hydrogenolysis, to release the free phenol.

This sequential deprotection allows for orthogonality. The acetate can be cleaved under basic conditions that would leave acid-labile groups (e.g., silyl ethers, acetals) untouched. Subsequently, the benzyl ether can be cleaved under neutral hydrogenolysis conditions, which are compatible with a wide array of functional groups that are sensitive to acids, bases, or oxidants. This guide provides a comprehensive overview, mechanistic insights, and detailed protocols for the application of this versatile protecting group.

Synthesis of the Reagent: this compound

The protecting group reagent, this compound, is not always commercially available in large quantities and may need to be synthesized. A reliable method involves the bromination of 3-(hydroxymethyl)phenyl acetate.

Workflow for Reagent Synthesis

cluster_synthesis Synthesis of this compound start 3-(Hydroxymethyl)phenyl acetate product 3-(Bromomethyl)phenyl acetate start->product Bromination reagent Phosphorus tribromide (PBr₃) reagent->product solvent Toluene, 1.5h solvent->product cluster_protection Protection Mechanism (SN2) phenol Ar-OH (Phenol) phenoxide Ar-O⁻ (Phenoxide) phenol->phenoxide Deprotonation base K₂CO₃ base->phenol product Protected Phenol (Aryl-3-(acetoxymethyl)benzyl ether) phenoxide->product SN2 Attack reagent 3-(Bromomethyl)phenyl acetate reagent->product cluster_deprotection Two-Stage Deprotection Workflow intermediate 3-(Hydroxymethyl)benzyl Ether Intermediate deprotected Free Phenol intermediate->deprotected Benzyl Ether Cleavage step1 Stage 1: Deacetylation (e.g., K₂CO₃, MeOH) step1->intermediate step2 Stage 2: Hydrogenolysis (H₂, Pd/C) step2->deprotected

Application Note: Protocol for N-Alkylation using 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the N-alkylation of primary and secondary amines using 3-(bromomethyl)phenyl acetate. This guide is intended for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and includes a troubleshooting guide to address common challenges. The protocol emphasizes safety, efficiency, and reproducibility, making it a valuable resource for synthetic chemists.

Introduction: The Significance of N-Alkylation

N-alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to an amine can profoundly alter its biological activity, physicochemical properties, and reactivity.

This compound is a versatile bifunctional reagent for N-alkylation. Its benzylic bromide moiety provides a reactive site for nucleophilic substitution by amines, while the acetate group offers a handle for subsequent chemical transformations or can influence the compound's solubility and pharmacokinetic profile. The phenyl ring provides a rigid scaffold, often found in biologically active molecules.

Reaction Mechanism: An SN2 Pathway

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This concerted step involves the simultaneous formation of a new C-N bond and the breaking of the C-Br bond. The phenyl ring helps to stabilize the transition state.[2]

  • Step 2: Deprotonation. The resulting ammonium salt is then deprotonated by a base to yield the final N-alkylated product and the corresponding protonated base. The choice of base is crucial to prevent side reactions and ensure complete conversion.[1]

A common challenge in N-alkylation is over-alkylation, where the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine.[3][4] This can be mitigated by careful control of stoichiometry and reaction conditions.

Workflow start Start setup Reaction Setup: - Add amine and K₂CO₃ to flask. start->setup solvent Add anhydrous acetonitrile. setup->solvent reagent Add 3-(bromomethyl)phenyl acetate solution dropwise. solvent->reagent monitor Monitor reaction by TLC. reagent->monitor workup Reaction Work-up: - Filter - Concentrate - Extract with EtOAc - Wash with H₂O and brine - Dry and concentrate monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify characterize Characterize product (NMR, MS). purify->characterize end End characterize->end

References

Application Notes and Protocols: Williamson Ether Synthesis of Novel Phenyl Ethers Using 3-(Bromomethyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon center of an organohalide and displacing a halide leaving group.[1][3][4] This application note provides a detailed experimental protocol for the synthesis of a novel phenyl ether utilizing 3-(bromomethyl)phenyl acetate as the electrophilic precursor. This substrate is of particular interest due to the presence of the ester functionality, which may require careful consideration of reaction conditions to avoid hydrolysis. The benzylic nature of the bromide, however, makes it an excellent substrate for SN2 reactions.[4]

This guide is intended for researchers, scientists, and professionals in drug development who are seeking to synthesize novel ether-containing molecules. The principles and techniques described herein are broadly applicable to a range of substituted phenols and electrophiles.

Reaction Principle and Strategy

The core of the Williamson ether synthesis is the SN2 reaction between a nucleophilic alkoxide and an electrophilic alkyl halide.[5][6] For the synthesis of an ether from this compound, the strategy involves the deprotonation of a selected phenol to form a more nucleophilic phenoxide, which then attacks the benzylic carbon of this compound, displacing the bromide ion.

Key considerations for a successful synthesis include:

  • Choice of Base: A suitable base is required to deprotonate the phenol without promoting side reactions. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[7][8] Stronger bases like sodium hydride (NaH) are also effective but may not be necessary and can introduce handling challenges.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the anionic nucleophile more exposed and reactive.[6][7]

  • Reaction Temperature: The reaction temperature is a critical parameter to control. While gentle heating can accelerate the reaction, excessive temperatures may lead to undesired side reactions, such as elimination (though less likely with a primary benzylic halide) or decomposition of the starting materials or product.[8][9]

  • Substrate Reactivity: this compound is a primary benzylic halide. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered, minimizing the competing E2 elimination pathway.[3][8][10]

Reaction Workflow Diagram

Williamson_Ether_Synthesis Start Starting Materials: - Phenol Derivative - this compound - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Reaction Reaction Setup: - Combine reactants in solvent - Stir at controlled temperature (e.g., 60-80 °C) Start->Reaction Step 1 Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Step 2 Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash organic layer Monitoring->Workup Step 3 (upon completion) Purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Step 4 Product Final Product: - Characterize (NMR, IR, MS) - Assess purity (TLC, HPLC) Purification->Product Step 5

Caption: Workflow for the Williamson ether synthesis.

Experimental Protocol

This protocol details the synthesis of a generic phenyl ether from a phenol derivative and this compound. Researchers should adjust molar equivalents and reaction parameters based on the specific phenol being used.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )CAS NumberNotes
This compound229.0749617-80-3Store in a cool, dry place. Lachrymator.
Phenol DerivativeVariesVariesEnsure dryness of the reagent.
Potassium Carbonate (K₂CO₃), anhydrous138.21584-08-7A mild base suitable for deprotonating phenols.
Dimethylformamide (DMF), anhydrous73.0968-12-2A polar aprotic solvent. Use a dry solvent for best results.
Ethyl Acetate (EtOAc)88.11141-78-6For extraction and chromatography.
HexanesVariesVariesFor chromatography.
Saturated Sodium Bicarbonate SolutionN/AN/AFor aqueous workup.
Brine (Saturated NaCl solution)N/AN/AFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6For drying the organic layer.
Silica GelN/A7631-86-9For column chromatography (e.g., 230-400 mesh).
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (1.0 eq.).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq.). The excess base ensures complete deprotonation of the phenol.[11]

    • Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (approximately 5-10 mL per mmol of the limiting reagent).

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Addition of Electrophile:

    • Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound dropwise to the stirring suspension of the phenoxide at room temperature. A slight excess of the electrophile can help drive the reaction to completion.

  • Reaction Progression:

    • Heat the reaction mixture to 60-80 °C using an oil bath. The optimal temperature may vary depending on the reactivity of the specific phenol.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting phenol spot is no longer visible. This typically takes 4-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid solution (e.g., 1M HCl) to quench the reaction and dissolve the inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.[11][12]

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

    • The resulting crude product can be purified by flash column chromatography on silica gel.[11] The eluent system will depend on the polarity of the product, but a gradient of hexanes and ethyl acetate is a good starting point.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified ether.

Safety Precautions
  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always perform reactions in a fume hood.

Characterization of the Product

The identity and purity of the synthesized ether should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a new singlet in the ¹H NMR spectrum around 5.0-5.2 ppm is characteristic of the benzylic protons of the newly formed ether linkage.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Look for the characteristic C-O-C stretching vibrations of the ether, as well as the C=O stretch of the acetate group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of the phenol.Ensure the use of anhydrous base and solvent. Consider using a stronger base like sodium hydride (NaH) if necessary.[7]
Low reaction temperature or insufficient reaction time.Increase the reaction temperature in increments (e.g., 10 °C) and monitor by TLC. Extend the reaction time.
Deactivation of the electrophile.Ensure the this compound is of good quality.
Presence of Unreacted Phenol Insufficient amount of base or electrophile.Increase the equivalents of the base and/or this compound.
Formation of Side Products Hydrolysis of the acetate group.Use a non-nucleophilic, milder base like K₂CO₃ instead of stronger, more nucleophilic bases like NaOH, especially if water is present. Ensure anhydrous conditions.
Competing elimination reaction.While unlikely for a primary benzylic halide, ensure the reaction temperature is not excessively high.[8]
Difficulty in Purification Co-elution of product and starting materials/byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization, preparative HPLC).

Conclusion

The Williamson ether synthesis provides a robust and reliable method for the preparation of novel phenyl ethers from this compound. By carefully selecting the base, solvent, and reaction temperature, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired product. The protocol outlined in these application notes serves as a comprehensive guide for the synthesis, purification, and characterization of these valuable compounds, which can be further utilized in various drug discovery and development programs.

References

The Versatile Role of 3-(Bromomethyl)phenyl Acetate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with 3-(Bromomethyl)phenyl Acetate

In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with desired biological activities. This compound is one such versatile reagent, offering a unique combination of functionalities that can be orthogonally addressed to generate a diverse array of bioactive compounds. Its structure features a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and an acetate-protected phenol, which can be unmasked to reveal a nucleophilic hydroxyl group for further derivatization. This dual functionality, coupled with the conformational rigidity of the phenyl ring, makes this compound an attractive starting material for the synthesis of a wide range of molecular scaffolds.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into its fundamental reactivity, present detailed, field-proven protocols for its use in key synthetic transformations, and discuss the rationale behind the experimental choices. The protocols provided herein are designed to be self-validating, with clear causality explained for each step, empowering researchers to confidently incorporate this valuable building block into their synthetic workflows.

Core Reactivity and Synthetic Potential

The primary site of reactivity in this compound is the bromomethyl group. The benzylic position of the bromine atom significantly enhances its reactivity towards nucleophilic displacement due to the ability of the phenyl ring to stabilize the transition state of an S(_N)2 reaction or a potential carbocation intermediate in an S(_N)1-type process. This heightened reactivity allows for facile reactions with a broad range of nucleophiles, including amines, phenols, thiols, and azides, providing a gateway to a multitude of molecular scaffolds.

The acetate group serves as a protecting group for the phenolic hydroxyl. This group is stable under the conditions typically employed for the nucleophilic substitution of the bromomethyl group, allowing for selective functionalization of the benzylic position. The acetate can be readily cleaved under basic or acidic conditions to liberate the free phenol, which can then be used for subsequent reactions such as etherification, esterification, or as a handle for conjugation to other molecules.

Application Note 1: Synthesis of Isoindoline-1,3-dione Derivatives as Precursors to Bioactive Amines

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines. This method involves the N-alkylation of phthalimide with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the free amine. This compound is an ideal substrate for this reaction, allowing for the introduction of a protected aminomethylphenyl moiety into a molecule. The resulting isoindoline-1,3-dione derivatives can be valuable intermediates in the synthesis of various bioactive compounds, including enzyme inhibitors and receptor modulators.

Protocol 1: Synthesis of 2-(3-(Acetoxymethyl)benzyl)isoindoline-1,3-dione

This protocol details the N-alkylation of phthalimide with this compound.

Reaction Scheme:

reagent1 Phthalimide plus1 + reagent2 This compound arrow product 2-(3-(Acetoxymethyl)benzyl)isoindoline-1,3-dione plus2 K2CO3, DMF

A schematic of the N-alkylation reaction.

Materials:

  • This compound (1.0 eq)

  • Phthalimide (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add phthalimide (1.0 eq) and anhydrous DMF.

  • Stir the mixture at room temperature until the phthalimide is fully dissolved.

  • Add potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phthalimide, forming the more nucleophilic phthalimide anion.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 2-(3-(acetoxymethyl)benzyl)isoindoline-1,3-dione as a white solid.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for S(_N)2 reactions as it solvates the potassium cation but not the phthalimide anion, thus increasing its nucleophilicity.

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate phthalimide without causing unwanted side reactions.

  • Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the starting materials or product.

  • Work-up: The aqueous work-up is necessary to remove the DMF and inorganic salts. Washing with brine helps to remove any remaining water from the organic layer.

  • Purification: Recrystallization is an effective method for purifying the solid product.

Application Note 2: Synthesis of Triazole-Containing Bioactive Molecules via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is widely used in drug discovery to create 1,4-disubstituted 1,2,3-triazoles.[1][2] this compound can be readily converted to the corresponding azide, which is a key precursor for the CuAAC reaction. The resulting triazole-containing molecules are prevalent in a variety of bioactive compounds due to their favorable metabolic stability and ability to engage in hydrogen bonding.[3]

Protocol 2: Two-Step Synthesis of a 1,2,3-Triazole Derivative

This protocol outlines the conversion of this compound to 3-(azidomethyl)phenyl acetate, followed by a CuAAC reaction with a terminal alkyne.

Workflow Diagram:

G start This compound step1 Step 1: Azide Formation (NaN3, DMSO) start->step1 intermediate 3-(Azidomethyl)phenyl acetate step1->intermediate step2 Step 2: CuAAC Reaction (Terminal Alkyne, CuSO4, Na Ascorbate) intermediate->step2 product 1,2,3-Triazole Derivative step2->product

Two-step synthesis of a 1,2,3-triazole derivative.

Step 1: Synthesis of 3-(Azidomethyl)phenyl acetate

Reaction Scheme:

reagent1 This compound plus1 + reagent2 Sodium Azide (NaN3) arrow product 3-(Azidomethyl)phenyl acetate solvent DMSO

A schematic of the azide formation reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃, 1.2 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.2 eq) to the solution. Sodium azide is a potent nucleophile that will displace the bromide in an S(_N)2 reaction.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-(azidomethyl)phenyl acetate is often of sufficient purity for the next step.

Causality Behind Experimental Choices:

  • Solvent: DMSO is an excellent solvent for this reaction as it dissolves both the organic substrate and the inorganic sodium azide.

  • Reagent: Sodium azide is a readily available and highly effective source of the azide nucleophile.

  • Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme:

reagent1 3-(Azidomethyl)phenyl acetate plus1 + reagent2 Terminal Alkyne arrow product 1,4-disubstituted 1,2,3-triazole catalyst CuSO4, Sodium Ascorbate solvent t-BuOH/H2O

A schematic of the CuAAC reaction.

Materials:

  • 3-(Azidomethyl)phenyl acetate (1.0 eq)

  • A terminal alkyne (e.g., phenylacetylene, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol (t-BuOH)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 3-(azidomethyl)phenyl acetate (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of water.

  • In another vial, prepare a solution of sodium ascorbate (0.1 eq) in a minimum amount of water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of copper(II) sulfate and sodium ascorbate is a common and effective way to generate the active Cu(I) catalyst in situ.

  • Solvent System: The t-BuOH/water mixture is a versatile solvent system that can dissolve a wide range of organic substrates while still being compatible with the inorganic catalyst components.

  • Stoichiometry: A catalytic amount of copper is sufficient for the reaction to proceed efficiently. An excess of sodium ascorbate is used to ensure that the copper remains in its active +1 oxidation state.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 49617-80-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Colorless to light yellow liquid
Storage Keep in a dark place, sealed in dry, store in a freezer under -20°C

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its dual reactivity allows for a wide range of synthetic transformations, providing access to diverse molecular scaffolds. The protocols detailed in this guide for the synthesis of isoindoline-1,3-dione and 1,2,3-triazole derivatives demonstrate the practical utility of this reagent in medicinal chemistry. By understanding the underlying principles of its reactivity and following these robust protocols, researchers can effectively leverage this compound to accelerate their drug discovery efforts.

References

Application Notes and Protocols for the Derivatization of Alcohols with 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the derivatization of alcohols using 3-(Bromomethyl)phenyl acetate for enhanced detection and quantification in analytical chromatography. This document outlines the underlying chemical principles, detailed experimental protocols, and practical considerations to ensure reliable and reproducible results in research and development settings.

Introduction: The Rationale for Derivatization

In many analytical workflows, particularly within pharmaceutical and biomedical research, the direct analysis of aliphatic alcohols and other hydroxyl-containing compounds by High-Performance Liquid Chromatography (HPLC) can be challenging. Many of these analytes lack a strong chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors.[1] Chemical derivatization is a powerful strategy to overcome this limitation by covalently attaching a tag to the analyte molecule, thereby enhancing its detectability.[1][2]

This compound is an effective derivatizing agent for alcohols. The bromomethyl group serves as a reactive site for nucleophilic substitution by the alcohol's hydroxyl group, forming a stable ether linkage. The phenyl acetate moiety introduces a strong chromophore, enabling sensitive UV detection. This method is broadly applicable to primary, secondary, and tertiary alcohols, as well as other hydroxylated species.

Reaction Mechanism and Principle

The derivatization of an alcohol with this compound proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base, which deprotonates the alcohol to form a more reactive alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form the corresponding ether derivative.

Key Reaction Steps:

  • Deprotonation of the Alcohol: A suitable base, such as potassium carbonate or sodium hydride, abstracts the proton from the hydroxyl group of the alcohol (R-OH) to form an alkoxide (R-O⁻).

  • Nucleophilic Attack: The newly formed alkoxide attacks the benzylic carbon of this compound.

  • Displacement of Bromide: The bromide ion is displaced as the leaving group, resulting in the formation of the stable ether derivative.

The resulting derivative incorporates the phenyl acetate chromophore, which allows for sensitive detection by UV-Vis spectrophotometry, typically around 254 nm.

Visualizing the Derivatization Workflow

The following diagram illustrates the key steps in the derivatization and subsequent analysis of alcohols using this compound.

Derivatization_Workflow cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Alcohol Sample ReactionVial Reaction Mixture Sample->ReactionVial Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->ReactionVial Base Base (e.g., K2CO3) Base->ReactionVial Reagent This compound Reagent->ReactionVial Heating Heating (e.g., 60-80°C) ReactionVial->Heating Incubation HPLC HPLC-UV Analysis Heating->HPLC Injection Data Data Acquisition & Quantification HPLC->Data

References

Application of 3-(Bromomethyl)phenyl Acetate in Solid-Phase Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Perspective on Base-Labile Linkers

In the landscape of solid-phase synthesis, the choice of a linker molecule is paramount, dictating the conditions under which a synthesized compound can be cleaved from the solid support and influencing the overall success of the synthetic strategy. While a variety of linkers are commercially available, the exploration of novel linker architectures continues to be a fertile ground for innovation, offering new possibilities for orthogonal protection schemes and milder cleavage conditions. This application note introduces 3-(Bromomethyl)phenyl acetate as a promising, yet underexplored, linker for solid-phase synthesis. Its unique bifunctional nature, combining a reactive bromomethyl group for resin attachment and a base-labile phenyl acetate ester for cleavage, presents a compelling alternative for the synthesis of molecules where exposure to strong acids is undesirable.

The bromomethyl functionality allows for straightforward immobilization onto hydroxyl- or carboxyl-functionalized resins, while the phenyl acetate ester provides a handle for cleavage via saponification under basic conditions. This guide provides a comprehensive overview of the chemistry of this compound, detailed protocols for its application, and a discussion of its potential advantages and limitations in the context of modern drug discovery and development.

Chemical Properties and Synthesis

This compound is a crystalline solid with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] It is characterized by a lachrymatory nature and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] For long-term storage, it is recommended to keep it in a dark place, sealed in a dry environment, and stored in a freezer at temperatures under -20°C.[2][3]

The synthesis of this compound can be achieved through several routes. One common method involves the acetylation of 3-(hydroxymethyl)phenol followed by bromination of the benzylic alcohol. Another approach is the direct acetylation of m-hydroxybenzyl bromide.[2]

PropertyValueReference
CAS Number 49617-80-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white crystalline powder
Storage Store in freezer, under -20°C, sealed in dry, keep in dark place[2][3]

Principle of Application in Solid-Phase Synthesis

The utility of this compound as a linker in solid-phase synthesis is predicated on the orthogonal reactivity of its two key functional groups: the bromomethyl group and the phenyl acetate ester.

  • Immobilization: The bromomethyl group serves as an electrophilic handle for covalent attachment to a nucleophilic solid support. Common supports such as Merrifield resins (chloromethylated polystyrene) can be readily functionalized with nucleophiles (e.g., carboxylates of the first building block) that can then displace the bromide to form a stable ether or ester linkage.

  • Synthesis: Once the linker is attached to the resin, standard solid-phase synthesis protocols (e.g., for peptides or small molecules) can be employed to elongate the desired molecule. The phenyl acetate moiety is stable to a wide range of reaction conditions commonly used in solid-phase synthesis, including acidic and mildly basic conditions.

  • Cleavage: The final step involves the cleavage of the synthesized molecule from the solid support. The phenyl acetate ester is susceptible to hydrolysis under basic conditions (saponification).[4] This allows for the release of the target molecule with a free C-terminal carboxyl group (in the case of peptide synthesis) under conditions that are orthogonal to many acid-labile protecting groups.

Experimental Protocols

Protocol 1: Immobilization of this compound onto a Carboxyl-Functionalized Resin

This protocol describes the attachment of the linker to a resin where the first building block (e.g., an N-protected amino acid) has already been attached to a support like Merrifield resin, leaving a free carboxyl group.

Materials:

  • Carboxyl-functionalized resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the carboxyl-functionalized resin (1.0 eq) in DMF for 1 hour in a suitable reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • In a separate flask, dissolve this compound (3.0 eq) and Cesium carbonate (1.5 eq) in DMF.

  • Add the solution of this compound and Cs₂CO₃ to the swollen resin.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of resin beads).

  • Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF, DCM, and MeOH.

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Solid-Phase Synthesis on the 3-(Acetoxy)benzyl-Functionalized Resin

This protocol provides a general workflow for peptide synthesis using the newly prepared resin. Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols can be adapted.

Materials:

  • 3-(Acetoxy)benzyl-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF, DCM

Procedure:

  • Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3.0 eq) with the chosen coupling reagent (2.9 eq) and base (6.0 eq) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction with a Kaiser test.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps until the desired sequence is assembled.

Protocol 3: Cleavage of the Synthesized Molecule via Saponification

This protocol details the base-mediated cleavage of the final product from the resin.

Materials:

  • Peptide-bound resin

  • 1 M Sodium hydroxide (NaOH) in a mixture of THF/Water (e.g., 1:1 v/v)

  • Trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl) for neutralization

  • DCM

  • Diethyl ether (for precipitation)

Procedure:

  • Wash the final peptide-resin with DCM to remove any residual DMF.

  • Swell the resin in the THF/Water solvent mixture for 30 minutes.

  • Add the 1 M NaOH solution to the resin and agitate at room temperature.

  • Monitor the cleavage progress by taking small aliquots of the supernatant, neutralizing them, and analyzing by HPLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with the THF/Water mixture and combine the filtrates.

  • Carefully neutralize the filtrate with TFA or dilute HCl to a pH of ~7.

  • Concentrate the aqueous solution under reduced pressure to remove the THF.

  • The crude product can be purified by preparative HPLC. For peptides, precipitation in cold diethyl ether may also be effective.

Visualization of the Workflow

SPPS_Workflow cluster_immobilization Part 1: Linker Immobilization cluster_synthesis Part 2: Solid-Phase Synthesis cluster_cleavage Part 3: Cleavage and Purification Resin Carboxyl-Functionalized Resin Immobilized_Resin 3-(Acetoxy)benzyl-Linked Resin Resin->Immobilized_Resin DMF, RT Linker 3-(Bromomethyl)phenyl acetate + Cs₂CO₃ Linker->Immobilized_Resin Start_Synth Immobilized Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Synth->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Deprotection->Coupling Coupling->Deprotection Repeat n cycles Peptide_Resin Final Peptide-Resin Coupling->Peptide_Resin Final Cycle Final_Resin Peptide-Resin Cleavage Saponification (1M NaOH in THF/H₂O) Final_Resin->Cleavage Neutralization Neutralization (TFA or HCl) Cleavage->Neutralization Purification Purification (HPLC) Neutralization->Purification Final_Product Pure Product Purification->Final_Product

Figure 1: Workflow for the application of this compound in solid-phase synthesis.

Discussion: Advantages and Considerations

The use of this compound as a linker offers several potential advantages:

  • Orthogonality: The base-labile cleavage is orthogonal to acid-labile protecting groups (e.g., Boc, t-butyl) commonly used for side-chain protection in peptide synthesis. This allows for the synthesis of fully protected peptide fragments, which are valuable building blocks for convergent synthesis strategies.

  • Mild Cleavage Conditions: Saponification with aqueous base is generally a milder cleavage method compared to the use of strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which can cause side reactions with sensitive amino acid residues.

  • Cost-Effectiveness: The starting materials for the synthesis of this compound are relatively inexpensive, making it a potentially cost-effective linker for large-scale synthesis.

However, researchers should also consider the following:

  • Base-Labile Protecting Groups: The cleavage conditions are not compatible with base-labile protecting groups, such as Fmoc. Therefore, the final Fmoc group must be removed before cleavage.

  • Epimerization: The use of a strong base for cleavage can potentially lead to epimerization at the C-terminal amino acid. Careful optimization of the base concentration, temperature, and reaction time is crucial to minimize this risk.

  • Hydrolysis of Side-Chain Esters: For peptides containing amino acids with ester-based side-chain protecting groups (e.g., Asp(OtBu), Glu(OtBu)), there is a risk of partial or complete hydrolysis of these groups during the cleavage step.

Conclusion

This compound represents a viable and versatile linker for solid-phase synthesis, particularly for applications requiring mild, base-mediated cleavage. Its straightforward immobilization chemistry and orthogonality to acid-labile protecting groups make it an attractive tool for the synthesis of peptides and other small molecules. While careful consideration of potential side reactions such as epimerization is necessary, the protocols outlined in this guide provide a solid foundation for the successful implementation of this novel linker in a research and drug development setting. Further exploration and optimization of its application are warranted to fully realize its potential in the ever-evolving field of solid-phase synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(Bromomethyl)phenyl acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. This compound is a valuable building block, featuring a reactive benzylic bromide for nucleophilic substitution and a phenyl acetate for protecting the phenolic hydroxyl or for later functionalization. However, this bifunctionality presents unique challenges, often leading to undesired side products.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate these challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experiments with this compound in a direct question-and-answer format.

Question 1: My reaction is producing a significant amount of 3-(Hydroxymethyl)phenyl acetate. What is causing this and how can I prevent it?

Answer:

The formation of 3-(Hydroxymethyl)phenyl acetate is a classic example of a competing hydrolysis reaction. The benzylic bromide is susceptible to nucleophilic attack by water.

Plausible Causes & Mechanistic Explanation:

  • Wet Solvents or Reagents: The primary cause is the presence of water in your reaction mixture. Benzylic halides can undergo substitution reactions via both Sₙ1 and Sₙ2 pathways. Water, although a weak nucleophile, can be present in high concentrations if solvents are not rigorously dried, pushing the equilibrium towards the hydrolysis product.

  • Basic Conditions with Aqueous Base: Using aqueous solutions of bases (e.g., NaOH, KOH) introduces both water and a strong nucleophile (hydroxide), significantly accelerating the formation of the corresponding benzylic alcohol.

Recommended Solutions:

  • Rigorous Anhydrous Conditions: Ensure all solvents (e.g., THF, DMF, Acetonitrile) are freshly dried using appropriate methods, such as distillation from a drying agent or passage through an activated alumina column. Use reagents that are anhydrous and handle them under an inert atmosphere (Nitrogen or Argon).[1]

  • Non-Aqueous Workup: During the workup phase, minimize the contact time with aqueous layers. A wash with brine (saturated NaCl solution) can help remove bulk water before drying the organic layer with a desiccant like anhydrous MgSO₄ or Na₂SO₄.[1]

  • Use of Non-Nucleophilic Bases: If a base is required to deprotonate your nucleophile, choose a non-hydroxide, inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which have low solubility in many organic solvents and are less prone to causing hydrolysis.[2]

Experimental Protocol: General Anhydrous Nucleophilic Substitution
  • Dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add your nucleophile and anhydrous solvent (e.g., DMF).

  • If the nucleophile requires deprotonation, add a non-nucleophilic base (e.g., 1.5 equivalents of powdered K₂CO₃) and stir the suspension.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the inorganic salts and proceed with a non-aqueous or rapid aqueous workup.

Question 2: The acetate protecting group on my starting material is being cleaved, leading to 3-(Bromomethyl)phenol. How do I avoid this?

Answer:

This side reaction is due to the hydrolysis (saponification) of the ester functional group. The acetate is a good protecting group for phenols but is labile under certain conditions, particularly strong bases.[3]

Plausible Causes & Mechanistic Explanation:

  • Strongly Basic Conditions: The use of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOMe, NaOEt) will rapidly hydrolyze the phenyl acetate ester. The carbonyl carbon of the ester is highly electrophilic and readily attacked by strong nucleophiles like the hydroxide ion. This is often a faster process than the desired substitution at the less reactive benzylic carbon.

  • Elevated Temperatures: Saponification rates increase significantly with temperature. Running reactions for extended periods at high temperatures, even with weaker bases, can lead to gradual ester cleavage.

Recommended Solutions:

  • Use of Mild, Non-Hydrolytic Bases: The most effective strategy is to use weaker inorganic bases that are strong enough to deprotonate your nucleophile but not strong enough to readily hydrolyze the ester.

    • Potassium Carbonate (K₂CO₃): Excellent for deprotonating phenols and thiols.

    • Cesium Carbonate (Cs₂CO₃): More soluble and often more effective than K₂CO₃, allowing for reactions at lower temperatures.[2]

    • Organic Amine Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge acid produced during a reaction but are generally not strong enough to deprotonate alcohols or phenols.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the nucleophile's salt is water-soluble but the substrate is organic-soluble. A phase-transfer catalyst shuttles the nucleophile from the aqueous phase to the organic phase, allowing the reaction to occur without the organic substrate coming into direct contact with the high concentration of base in the aqueous layer.[4][5][6] This method effectively avoids saponification.

Data Summary: Base Selection vs. Side Product Formation
BaseSolventTypical TemperatureDesired Product YieldSaponification (%)Hydrolysis (%)Comments
NaOH (aq)Toluene/H₂O50°CLow (<10%)High (>80%)ModerateNot recommended due to rapid ester cleavage.
K₂CO₃DMF25-50°CHigh (>90%)Low (<5%)Low (<2%)Excellent choice for many nucleophiles.[2]
Cs₂CO₃Acetonitrile25°CExcellent (>95%)Very Low (<2%)Very Low (<1%)Highly effective, often allowing for milder conditions.
NaHTHF0-25°CModerate-HighLow-ModerateVery LowStrong base; can cause issues if not used carefully.
PTC (e.g., TBAB)Toluene/H₂O50-70°CHigh (>90%)Low (<5%)Low (<5%)Ideal for preventing hydrolysis and saponification.[4][6]

Note: Yields are illustrative and depend on the specific nucleophile and reaction conditions.

Visualization: Competing Reaction Pathways

G sub 3-(Bromomethyl)phenyl acetate desired Desired Product (R-Nu) sub->desired Sₙ2 (Good) hydrolysis Side Product: 3-(Hydroxymethyl)phenyl acetate sub->hydrolysis Hydrolysis (Side Reaction) sapon Side Product: 3-(Bromomethyl)phenol sub->sapon Saponification (Side Reaction) nu Nucleophile (Nu⁻) nu->desired h2o Water (H₂O) h2o->hydrolysis oh Strong Base (OH⁻) oh->sapon

Caption: Competing reaction pathways for this compound.

Question 3: My reaction is sluggish, and the starting material is consumed very slowly. How can I improve the reaction rate?

Answer:

Slow reaction rates are typically due to poor nucleophilicity, low reactant concentration, steric hindrance, or sub-optimal solvent choice.

Plausible Causes & Mechanistic Explanation:

  • Poor Solvent Choice: Sₙ2 reactions, the most common pathway for this substrate, are fastest in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[2] These solvents solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. Protic solvents (e.g., ethanol, methanol) can hydrogen-bond with the nucleophile, shielding it and reducing its reactivity.

  • Weak Nucleophile: The inherent reactivity of the nucleophile plays a crucial role. For example, an iodide ion is a much stronger nucleophile than a chloride ion.

  • Poor Solubility: If either the substrate or the nucleophile salt has poor solubility in the chosen solvent, the reaction will be slow as it can only occur at the interface or with the small amount of material in solution.

Recommended Solutions:

  • Solvent Optimization: Switch to a polar aprotic solvent. DMF is an excellent general-purpose choice.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-60°C) can significantly increase the rate. However, monitor carefully for the formation of side products, which can also be accelerated by heat.

  • Use of an Additive (Finkelstein Reaction): If your leaving group is a bromide and your nucleophile is weak, you can add a catalytic amount of sodium iodide (NaI). The iodide will displace the bromide to form the more reactive 3-(iodomethyl)phenyl acetate in situ, which then reacts faster with your primary nucleophile.

  • Phase-Transfer Catalysis (PTC): As mentioned previously, PTC can dramatically increase reaction rates by improving the transport of the nucleophile to the substrate.[4][5][7]

Visualization: Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase substrate Substrate (R-Br) product Product (R-Nu) catalyst_org Q⁺Nu⁻ (Lipophilic Ion Pair) catalyst_org->substrate Sₙ2 Reaction catalyst_aq Catalyst (Q⁺Br⁻) catalyst_org->catalyst_aq Catalyst Regeneration base Inorganic Base (e.g., NaOH) nuc_salt Nucleophile Salt (Na⁺Nu⁻) nuc_salt->catalyst_org Ion Exchange at Interface

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use with nucleophiles in reactions with this compound? A: The best bases are mild, non-nucleophilic, and have limited solubility in the organic phase to prevent saponification of the acetate group. Powdered anhydrous potassium carbonate (K₂CO₃) is the most common and effective choice. Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative that often allows for faster reactions at lower temperatures. Avoid strong, soluble bases like NaOH, KOH, and alkoxides unless you are using a phase-transfer catalysis system.[2]

Q2: How does solvent choice impact the reaction outcome? A: Solvent choice is critical. For the desired Sₙ2 reaction, polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal because they accelerate the reaction rate without participating in it. Polar protic solvents like water, methanol, or ethanol should be avoided as they can act as competing nucleophiles (leading to hydrolysis or transesterification) and can solvate the primary nucleophile, reducing its reactivity.[2]

Q3: Is the acetate group stable under acidic conditions? A: The phenyl acetate group is generally stable to mild acidic conditions. However, it can be cleaved by strong acids (e.g., HBr, HI, or strong Lewis acids), especially at elevated temperatures.[8] If your reaction generates a strong acid, it is advisable to include a non-nucleophilic acid scavenger, such as diisopropylethylamine (DIPEA).

References

Improving the yield of reactions with 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(Bromomethyl)phenyl acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Instead of a generic overview, we will address specific, practical challenges encountered in the laboratory to improve experimental outcomes, with a primary focus on its application in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is unexpectedly low when using this compound as an alkylating agent. What are the primary factors I should investigate?

Low yield in reactions involving this reagent often stems from a few common, interconnected issues: reagent stability, competing side reactions, and suboptimal reaction conditions. As a benzylic bromide, the C-Br bond is highly activated for nucleophilic substitution, but this reactivity also makes it susceptible to degradation and side pathways.

Core Areas for Investigation:

  • Reagent Quality and Stability: this compound is a lachrymator and is sensitive to moisture.[1][2] Improper storage can lead to hydrolysis of the reactive bromomethyl group to a hydroxymethyl group, rendering it inactive for your desired alkylation.

    • Troubleshooting Step: Always use a fresh bottle or a properly stored aliquot (under inert gas, in a freezer)[3]. Consider running a quick ¹H NMR on your starting material to ensure the benzylic protons (~4.5 ppm) and acetate methyl protons (~2.3 ppm) are sharp and integrated correctly, with no significant peak for the alcohol (~4.7 ppm for -CH₂OH).

  • Competing Hydrolysis of the Acetate Ester: The ester functional group is susceptible to hydrolysis, especially under strongly basic conditions, which are common in reactions like the Williamson ether synthesis.[4] This can lead to the formation of 3-(bromomethyl)phenol, which may or may not react further, complicating your product mixture.

    • Troubleshooting Step: If ester cleavage is suspected, opt for milder bases. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate phenols and some alcohols without significantly hydrolyzing the ester.[5]

  • Suboptimal Nucleophile Generation: In reactions with alcohols (e.g., Williamson ether synthesis), incomplete deprotonation of the nucleophile is a frequent cause of low conversion. The unreacted alcohol can also act as a proton source, quenching other generated nucleophiles.

    • Troubleshooting Step: When using strong bases like sodium hydride (NaH), ensure the alcohol is completely deprotonated before adding the this compound. This is often indicated by the cessation of hydrogen gas evolution. Allow sufficient time for this pre-reaction (e.g., 30-60 minutes at 0 °C to room temperature).

  • Side Reactions: Besides hydrolysis, self-condensation or polymerization can occur, especially at elevated temperatures, where one molecule's nucleophilic portion (if any) reacts with another's electrophilic bromomethyl group.[1]

The following flowchart provides a logical path for diagnosing low-yield issues.

TroubleshootingWorkflow Start Low Reaction Yield Observed CheckSM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckSM SM_Present Significant Starting Material (SM) Remains? CheckSM->SM_Present Byproducts Are Major Byproducts Observed? SM_Present->Byproducts No ImproveConditions Potential Cause: - Insufficient reaction time/temp - Poor nucleophile generation - Inactive electrophile SM_Present->ImproveConditions Yes Hydrolysis Byproduct matches mass of hydrolyzed SM? (e.g., -Br -> -OH or -OAc -> -OH) Byproducts->Hydrolysis Yes End Consult further literature for specific side reactions. Byproducts->End No ImproveConditions_Sol Solution: 1. Increase reaction time or temperature moderately. 2. Re-evaluate base/solvent system (see Table 1). 3. Verify SM quality (NMR/MS). ImproveConditions->ImproveConditions_Sol EsterHydrolysis Potential Cause: - Base is too strong - Reaction temperature too high Hydrolysis->EsterHydrolysis Yes, Acetate Hydrolysis BromideHydrolysis Potential Cause: - Water present in reaction - Long reaction time with trace moisture Hydrolysis->BromideHydrolysis Yes, Bromide Hydrolysis Hydrolysis->End No EsterHydrolysis_Sol Solution: 1. Use a milder base (e.g., K₂CO₃). 2. Run reaction at a lower temperature. EsterHydrolysis->EsterHydrolysis_Sol BromideHydrolysis_Sol Solution: 1. Use anhydrous solvents and reagents. 2. Run under an inert atmosphere (N₂ or Ar). BromideHydrolysis->BromideHydrolysis_Sol

References

3-(Bromomethyl)phenyl acetate reaction workup and purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the reaction workup and purification of 3-(Bromomethyl)phenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what does this imply for workup?

The most prevalent synthesis is the free-radical bromination of 3-methylphenyl acetate using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This choice of reagents necessitates a workup procedure designed to remove the primary byproduct, succinimide, and any unreacted NBS, both of which can complicate purification.

Q2: How stable is the acetate ester group during a typical aqueous workup?

The phenyl acetate moiety is generally stable under mildly basic conditions. Phenyl esters are less prone to hydrolysis than their benzyl ester counterparts because the phenoxide leaving group is less basic (more stable) than a benzyl alkoxide. A standard wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is well-tolerated and is effective for neutralizing acidic byproducts without significant hydrolysis of the ester.[1] However, prolonged exposure to strong bases (e.g., NaOH) should be avoided as it will lead to saponification.

Q3: What are the primary safety concerns when handling this compound?

Like many benzylic bromides, this compound is a potent lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract. All handling of this compound, especially after removal of the solvent, must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental workup and purification of this compound.

Issue 1: Low Yield of Isolated Product

Symptom: After workup and solvent removal, the mass of the crude or purified product is significantly lower than expected.

Potential Cause Underlying Rationale & Verification Corrective Action
Product Hydrolysis The benzylic bromide is susceptible to hydrolysis to form 3-(hydroxymethyl)phenyl acetate, especially if water is present during the reaction or if the aqueous workup is prolonged or too basic. This can be verified by ¹H NMR, looking for a singlet around 4.6 ppm (benzyl alcohol CH₂) instead of the product's CH₂Br singlet around 4.5 ppm.Ensure the bromination reaction is run under strictly anhydrous conditions. During workup, minimize contact time with aqueous layers. Use saturated NaHCO₃ for neutralization, which is a weaker base than NaOH or K₂CO₃.[1]
Incomplete Reaction The bromination may not have gone to completion. This can be checked by TLC, where a spot corresponding to the starting material (3-methylphenyl acetate) will be visible.Ensure the radical initiator (AIBN) is active and used in sufficient quantity (~0.05 eq). Monitor the reaction by TLC until the starting material is consumed. The reaction can be re-initiated with a small additional portion of AIBN if it stalls.
Product Loss During Workup The product may have some solubility in the aqueous layer, especially if emulsions form.Before discarding any aqueous layers, it is prudent to perform a back-extraction with a small volume of the organic solvent (e.g., ethyl acetate). Break up any emulsions by adding brine (saturated NaCl solution).
Issue 2: Product Contaminated with Succinimide

Symptom: ¹H NMR of the purified product shows a persistent singlet at approximately 2.5-2.7 ppm (in CDCl₃), characteristic of the four equivalent protons of succinimide.

Potential Cause Underlying Rationale & Verification Corrective Action
Inefficient Aqueous Wash Succinimide has moderate solubility in common organic solvents like ethyl acetate and dichloromethane. A simple water wash may be insufficient for its complete removal.Perform multiple washes with saturated aqueous NaHCO₃. The basic solution converts succinimide to its more water-soluble sodium salt, enhancing its partitioning into the aqueous phase.[2] Follow with a brine wash to help remove residual water and break emulsions.
Precipitation and Filtration Failure In non-polar solvents like CCl₄ or cyclohexane, succinimide is largely insoluble and should precipitate. If the reaction solvent is more polar, it may remain in solution.If the reaction solvent permits, cool the reaction mixture in an ice bath after completion to maximize succinimide precipitation. Filter the crude mixture before the aqueous workup. Wash the collected solid with a small amount of cold solvent to recover any trapped product.
Issue 3: Product is a Dark Oil or Contains Colored Impurities

Symptom: The isolated product is a brown or yellow oil, and TLC analysis shows multiple spots.

Potential Cause Underlying Rationale & Verification Corrective Action
Residual Bromine or NBS Unreacted NBS or bromine (Br₂) formed from HBr byproduct can impart a yellow/brown color. This can be a sign of incomplete quenching.During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining NBS and Br₂ to colorless bromide salts, which are easily removed in the aqueous layer.[3]
Side Reactions Over-bromination can lead to the formation of 3-(dibromomethyl)phenyl acetate. Ring bromination is also possible if the reaction conditions favor ionic pathways (e.g., impure NBS containing HBr). These impurities can be difficult to separate.Use high-purity, freshly recrystallized NBS. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Ensure the reaction is run under conditions that favor a radical mechanism (non-polar solvent, presence of a radical initiator).

Experimental Protocols & Workflows

Standard Reaction Workup Protocol

This protocol assumes the reaction was performed using NBS as the brominating agent in a solvent like ethyl acetate or dichloromethane.

  • Cooling & Filtration (Optional): Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0-5 °C. If a precipitate (succinimide) forms, filter the mixture through a Büchner funnel and wash the solid with a small portion of the cold reaction solvent. Combine the filtrates.

  • Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS or bromine.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the separatory funnel frequently as CO₂ gas may be evolved.[4] Repeat this wash.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and aids in layer separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Workup and Purification

G A Completed Reaction Mixture B Cool & Filter (to remove succinimide) A->B C Liquid Filtrate B->C D Aqueous Workup in Separatory Funnel C->D E 1. Wash with Na₂S₂O₃ (aq) 2. Wash with NaHCO₃ (aq) 3. Wash with Brine D->E F Dry Organic Layer (e.g., over Na₂SO₄) E->F G Filter & Concentrate F->G H Crude this compound G->H I Purification H->I J Flash Column Chromatography I->J K Recrystallization I->K L Pure Product J->L K->L

Caption: General workflow for the workup and purification of this compound.

Purification Techniques

Flash Column Chromatography

This is the most common and reliable method for purifying this compound from side products and residual impurities.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is standard.

  • TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3 .[5]

    • Starting Point: Begin testing with 10% ethyl acetate in hexanes (1:9 v/v).

    • If Rf is too low (<0.2): Increase the polarity by increasing the proportion of ethyl acetate (e.g., to 15% or 20%).

    • If Rf is too high (>0.4): Decrease the polarity by decreasing the proportion of ethyl acetate (e.g., to 5%).

  • Column Elution Profile:

    • Starting Material (3-methylphenyl acetate): Less polar than the product, will elute first.

    • Product (this compound): Will elute after the starting material.

    • Dibrominated byproduct: Similar polarity to the product, may require a shallow gradient for good separation.

    • Hydrolyzed byproduct (3-(hydroxymethyl)phenyl acetate): More polar than the product, will elute last or may require a more polar solvent mixture to elute.

Flash Chromatography Gradient Logic

G TLC TLC Analysis (Find solvent for Rf ≈ 0.25) Column Pack Column in Low Polarity Solvent (e.g., 5% EtOAc/Hex) Load Crude Product Elute with Gradient TLC->Column:f0 Determines starting gradient Gradient Gradient Elution Start: Low Polarity (e.g., 5% EtOAc) → End: Higher Polarity (e.g., 25% EtOAc) Column:f1->Gradient Fractions Collect Fractions Gradient->Fractions Analysis Analyze Fractions by TLC Fractions->Analysis Combine Combine Pure Fractions & Evaporate Analysis->Combine Identify pure fractions Product Pure Product Combine->Product

Caption: Logic for developing a flash chromatography purification method.

Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective and scalable purification method.

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Good Starting Solvents for Esters: A common choice is a two-solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes .[6]

  • General Protocol:

    • Dissolve the crude solid in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

    • Slowly add a hot "anti-solvent" in which the product is poorly soluble (e.g., hexanes) until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the first solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

Technical Support Center: A Guide to the Stability of 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Bromomethyl)phenyl acetate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. Its unique structure, containing both a reactive benzylic bromide and a phenyl acetate ester, makes it a valuable building block. However, this same dual functionality presents specific stability challenges that can impact experimental outcomes. This guide provides in-depth, field-proven insights into the stability of this compound under various conditions, offering troubleshooting advice and preventative strategies in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common stability issues encountered in the lab.

Q1: I dissolved this compound in methanol for my reaction, but my starting material seems to have disappeared on the TLC plate even before adding other reagents. What happened?

A: You are likely observing solvolysis. The benzylic bromide moiety is highly susceptible to nucleophilic substitution, and protic solvents like methanol can act as nucleophiles. This results in the rapid conversion of your starting material to 3-(Methoxymethyl)phenyl acetate. For reactions where the benzylic bromide must remain intact, it is critical to use anhydrous aprotic solvents such as THF, DCM, or acetonitrile.

Q2: My aqueous reaction mixture turned acidic over time, and I'm seeing two new spots on my HPLC/TLC. What are they?

A: This is a classic case of hydrolysis. This compound has two sites that can react with water.[1] The benzylic bromide can hydrolyze to form 3-(hydroxymethyl)phenyl acetate and hydrobromic acid (HBr), which explains the drop in pH.[2][3] Simultaneously, the phenyl acetate ester can hydrolyze, particularly under basic or acidic conditions, to yield 3-(bromomethyl)phenol and acetic acid.[4][5] The two new spots are likely these two hydrolysis products.

Q3: I'm trying to perform a reaction with an amine, but I'm getting a complex mixture of products instead of my target compound. Why?

A: Amines are good nucleophiles and can attack both reactive centers of the molecule. The desired reaction may be the substitution of the bromide (an SN2 reaction). However, the amine can also attack the ester's carbonyl group (nucleophilic acyl substitution), cleaving the acetate group. This competition leads to a product mixture. To favor bromide substitution, use a non-nucleophilic base to scavenge HBr, run the reaction at a low temperature, and consider protecting the phenol if the ester is not desired in the final product.

Q4: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] Some suppliers recommend storage in a freezer at -20°C.[7] This minimizes degradation from atmospheric moisture (hydrolysis), light (photochemical decomposition), and heat.[6]

Section 2: In-Depth Troubleshooting Guides

This section explores the chemical mechanisms behind the instability of this compound under specific conditions and provides detailed troubleshooting protocols.

Guide 2.1: Hydrolytic & Solvolytic Instability

Issue: Degradation of the compound in the presence of water or other protic solvents (e.g., alcohols).

Causality & Mechanism: The molecule possesses two hydrolytically labile functional groups:

  • Benzylic Bromide Hydrolysis (SN1/SN2): The C-Br bond at the benzylic position is activated towards nucleophilic substitution.[1][8] Water or alcohols can act as nucleophiles, displacing the bromide ion. This reaction is often SN1-like due to the stability of the intermediate benzylic carbocation, and it releases HBr, acidifying the medium.

  • Ester Hydrolysis: The phenyl acetate group is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.[5][9]

    • Base-Catalyzed: This is typically much faster for phenyl esters than acid-catalyzed hydrolysis.[4] Hydroxide ions directly attack the electrophilic carbonyl carbon.

    • Acid-Catalyzed: The reaction is initiated by protonation of the carbonyl oxygen, making it more electrophilic for water to attack.

These two pathways compete, leading to a mixture of products as illustrated below.

G cluster_start Starting Material cluster_path1 Benzylic Bromide Hydrolysis cluster_path2 Ester Hydrolysis start This compound prod1 3-(Hydroxymethyl)phenyl acetate + HBr start->prod1  H₂O / Protic Solvent (Sₙ1 / Sₙ2) prod2 3-(Bromomethyl)phenol + Acetic Acid start->prod2  H₂O (H⁺ or OH⁻ cat.) (Acyl Substitution)

Diagram 1: Competing Hydrolysis Pathways for this compound.

Troubleshooting & Prevention:

  • Solvent Choice: Always use high-purity, anhydrous aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile) unless the reaction chemistry specifically requires a protic medium.

  • pH Control: If an aqueous medium is unavoidable, buffer the solution. A slightly acidic pH (4-6) will minimize the rapid base-catalyzed ester hydrolysis.[10]

  • Temperature Management: Keep the reaction temperature as low as feasible to slow the rate of hydrolysis.

  • Inert Atmosphere: Work under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.

Guide 2.2: Stability in the Presence of Nucleophiles

Issue: Formation of multiple products when reacting with nucleophiles (e.g., amines, thiols, cyanides).

Causality & Mechanism: This is a classic case of chemoselectivity. A nucleophile can attack two different electrophilic sites:

  • Benzylic Carbon: A standard SN2 or SN1 reaction displaces the bromide. This is often the desired pathway for functionalization.[1]

  • Ester Carbonyl Carbon: A nucleophilic acyl substitution reaction displaces the phenoxide, leading to cleavage of the ester.

The outcome depends on the nucleophile's nature (hardness/softness), steric hindrance, and reaction conditions. Hard nucleophiles (like primary amines) may attack the hard carbonyl carbon, while softer nucleophiles (like thiolates) might prefer the softer benzylic carbon.

G cluster_path1 Attack at Benzylic Carbon (Sₙ2) cluster_path2 Attack at Carbonyl Carbon start This compound + Nucleophile (Nu⁻) prod1 3-(Nu-methyl)phenyl acetate start->prod1 Desired Path prod2 3-(Bromomethyl)phenoxide + Nu-Acetate start->prod2 Side Reaction

Diagram 2: Competing Nucleophilic Attack Pathways.

Troubleshooting & Prevention:

  • Temperature Control: Run reactions at low temperatures (e.g., 0 °C to -78 °C) to increase selectivity. The activation energy for the two pathways may be different, and lower temperatures will favor the pathway with the lower activation barrier.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge, or 2,6-lutidine) instead of a nucleophilic one like triethylamine.

  • Reagent Addition: Add the nucleophile slowly to the solution of the electrophile to maintain a low instantaneous concentration of the nucleophile, which can improve selectivity.

  • Protecting Groups: If ester cleavage is a persistent issue, consider a two-step approach: first, hydrolyze the acetate group to the phenol, then protect the phenol (e.g., as a silyl ether) before performing the reaction at the benzylic bromide.

Guide 2.3: Thermal & Photochemical Stability

Issue: Compound degradation or polymerization upon heating or exposure to light.

Causality & Mechanism:

  • Thermal Instability: While the phenyl acetate group is relatively stable, benzylic halides can be thermally labile.[11] At elevated temperatures, elimination reactions (E1/E2) can occur if there is a proton on an adjacent carbon, although this is not possible for this specific molecule. More likely, high heat can promote unwanted side reactions or decomposition, potentially through radical pathways or intermolecular reactions to form oligomers. Some benzylic bromides are known to decompose exothermally.[11]

  • Photochemical Instability: Benzylic C-Br bonds can be cleaved by UV light to form a stable benzylic radical and a bromine radical.[2][12] This process, which is the basis for free-radical benzylic bromination, can initiate unwanted side reactions, including dimerization to form bibenzyl derivatives or reaction with solvents or other species.[12][13]

Troubleshooting & Prevention:

  • Thermal:

    • Avoid unnecessary heating. Use the lowest possible temperature for reactions.

    • For reactions requiring heat, ensure even heating with a well-stirred oil bath and avoid localized "hot spots."

    • A patent on the synthesis of similar bromomethyl phenylacetic acids notes that high-boiling solvents can help dissipate heat from exothermic radical reactions.[14]

  • Photochemical:

    • Protect the reaction from light by using amber glass vials or by wrapping the reaction vessel in aluminum foil.

    • Avoid direct sunlight and turn off unnecessary overhead lights in the fume hood.

Section 3: Protocols for Stability Assessment

To empirically determine the stability of this compound in your specific experimental matrix, a systematic stability study is recommended.

Protocol 3.1: HPLC-Based Kinetic Stability Assay

This protocol allows for the quantitative monitoring of the degradation of the parent compound over time.

Objective: To determine the rate of degradation under specific conditions (e.g., a buffered aqueous solution).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a stable, aprotic solvent like acetonitrile.

  • Reaction Matrix Preparation: Prepare the test solution (e.g., pH 7.4 phosphate buffer). Pre-equilibrate the solution to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Initiation: Add a small aliquot of the stock solution to the reaction matrix to achieve the target final concentration (e.g., 100 µg/mL). Start a timer immediately.

  • Time-Point Sampling: At designated time points (e.g., t=0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation by diluting the aliquot into a cold, non-reactive mobile phase or a suitable organic solvent to prevent further reaction before analysis.

  • HPLC Analysis: Analyze each quenched sample by a validated reverse-phase HPLC method. Monitor the peak area of the parent compound.

  • Data Analysis: Plot the natural logarithm of the parent compound's concentration (or peak area) versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k).

Diagram 3: Experimental Workflow for HPLC-Based Stability Testing.
Table 1: Example HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm
Injection Volume 10 µL
Column Temp. 30 °C

Section 4: Summary of Stability & Degradation Pathways

The following table summarizes the stability profile of this compound.

Table 2: Stability Profile of this compound
ConditionPrimary ConcernMajor Degradation Pathway(s)Expected ProductsMitigation Strategy
Aqueous, pH > 7 High InstabilityBase-catalyzed ester hydrolysis & SN1/SN2 hydrolysis3-(Bromomethyl)phenol, Acetate, 3-(Hydroxymethyl)phenyl acetateAvoid basic aqueous media; use buffered solutions if necessary.
Aqueous, pH < 7 Moderate InstabilityAcid-catalyzed ester hydrolysis & SN1/SN2 hydrolysis3-(Bromomethyl)phenol, 3-(Hydroxymethyl)phenyl acetateUse aprotic solvents; operate at low temperatures.
Protic Solvents High InstabilitySolvolysis at benzylic positionCorresponding 3-(alkoxymethyl)phenyl acetateUse anhydrous aprotic solvents (THF, DCM, ACN).
Nucleophiles Low SelectivitySN2 at benzylic-C vs. Acyl substitution at ester-CMixture of C-Nu and C=O substitution productsLow temperature, non-nucleophilic bases, slow addition.
Elevated Temp. DecompositionThermal decomposition, potential polymerizationComplex mixture, oligomersUse lowest effective temperature; ensure even heating.
UV/Visible Light DecompositionHomolytic C-Br bond cleavageRadical-derived products (e.g., dimers)Protect reaction from light (amber glass, foil).

References

Technical Support Center: Troubleshooting Low Conversion Rates in 3-(Bromomethyl)phenyl acetate Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for alkylation reactions involving 3-(Bromomethyl)phenyl acetate. As Senior Application Scientists, we have designed this resource to address common challenges and provide scientifically grounded solutions to enhance your reaction yields and purity.

Introduction to this compound in Alkylation Chemistry

This compound is a versatile bifunctional reagent. It features a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and an acetate group that can be hydrolyzed post-alkylation to reveal a phenolic hydroxyl group for further functionalization. The benzylic carbon is particularly reactive due to the stabilization of the SN2 transition state by the adjacent phenyl ring.[1][2] However, this reactivity also opens pathways to several side reactions that can lead to low conversion rates and complex product mixtures if not properly controlled.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion of my starting materials. What are the most critical factors I should investigate first?

Low conversion is a common issue that can often be traced back to a few fundamental aspects of the experimental setup. A systematic check of your reagents and conditions is the most effective way to diagnose the problem.

A logical workflow for diagnosing the root cause of low conversion is essential. The following diagram outlines a step-by-step process for troubleshooting.

Troubleshooting_Workflow Start Low Conversion Observed Reagent_Check Step 1: Verify Reagent Integrity - Purity of Alkylating Agent - Activity of Base - Anhydrous Solvent - Nucleophile Stability Start->Reagent_Check Begin Diagnosis Condition_Check Step 2: Assess Reaction Conditions - Base Stoichiometry & Strength - Solvent Choice (Polar Aprotic?) - Temperature Control - Reaction Time Reagent_Check->Condition_Check Reagents OK Optimization Step 4: Implement Optimization Strategy - Use Fresh Reagents - Adjust Base/Solvent - Modify Temperature - Change Reagent Addition Order Reagent_Check->Optimization Reagent Issue Found Side_Reaction_Check Step 3: Analyze for Side Reactions - TLC/LC-MS Analysis - Identify Hydrolysis Products - Check for Elimination - Look for Over-Alkylation Condition_Check->Side_Reaction_Check Conditions Seem Correct Condition_Check->Optimization Condition Issue Found Side_Reaction_Check->Optimization Side Products Identified Success Problem Resolved Optimization->Success

Caption: A step-by-step workflow for troubleshooting low conversion.

Primary Investigation Checklist:

  • Integrity of this compound: This reagent can degrade, especially if exposed to moisture, leading to hydrolysis of the benzylic bromide to the corresponding alcohol (3-(hydroxymethyl)phenyl acetate). It is also a lachrymator, indicating its reactivity.[3] Always use a fresh bottle or a properly stored aliquot. Confirm its purity by ¹H NMR if degradation is suspected.

  • Base Activity and Stoichiometry: The base is critical for deprotonating the nucleophile (especially for phenols, thiols, and secondary amines) to generate the active nucleophilic species.

    • Incomplete Deprotonation: If the base is not strong enough or if less than a full equivalent is used, the concentration of the active nucleophile will be low, resulting in a sluggish or stalled reaction.[4]

    • Base Degradation: Many common bases (e.g., NaH, K₂CO₃) are hygroscopic. Absorbed moisture will quench the base, reducing its effectiveness.[4] Use freshly dried or purchased anhydrous base.

  • Anhydrous Conditions: Water is a competing nucleophile. The presence of moisture in the solvent or on the glassware can lead to the hydrolysis of the highly reactive benzylic bromide, forming 3-(hydroxymethyl)phenyl acetate as a significant byproduct.[5] Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

Q2: I'm seeing multiple unexpected spots on my TLC analysis. What are the likely side reactions and how can I minimize them?

The formation of multiple products is typically due to competing reaction pathways. Understanding these pathways is key to suppressing them.

Reaction_Pathways Reactants This compound + Nucleophile (NuH) Base Desired_Product Desired Alkylated Product (Nu-CH₂-Ph-OAc) Reactants->Desired_Product  SN2 Pathway (Desired)   Hydrolysis_Br Side Product 1 (HO-CH₂-Ph-OAc) Benzylic Alcohol Reactants->Hydrolysis_Br  Hydrolysis of R-Br (Trace H₂O)   Hydrolysis_OAc Side Product 2 (Br-CH₂-Ph-OH) Phenol Reactants->Hydrolysis_OAc  Hydrolysis of Acetate (Strong Base / H₂O)   Elimination Side Product 3 (Elimination Product) Reactants->Elimination  E2 Pathway (Strong/Hindered Base)   Over_Alkylation Side Product 4 (Over-alkylation) Reactants->Over_Alkylation  Di-alkylation (Primary Amines, etc.)  

Caption: The main SN2 alkylation pathway and common competing side reactions.

Common Side Products and Prevention Strategies:

Side ProductFormation ConditionsPrevention Strategies
3-(Hydroxymethyl)phenyl acetate Presence of water in the reaction mixture, which acts as a nucleophile.Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[5]
3-(Bromomethyl)phenol Hydrolysis of the acetate ester group, often promoted by strongly basic or aqueous conditions during workup or the reaction itself.[6][7]Use a non-nucleophilic, moderately strong base (e.g., K₂CO₃, Cs₂CO₃). Avoid strong hydroxides (NaOH, KOH) if possible. Perform an aqueous workup under neutral or slightly acidic conditions if the product is stable.
Elimination Products Use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures can promote E2 elimination.[8]Opt for weaker, non-hindered bases like K₂CO₃ or Et₃N. Maintain moderate reaction temperatures.
Over-alkylation Products Occurs with nucleophiles having multiple reactive sites, such as primary amines or diols.Use a large excess of the nucleophile or carefully control the stoichiometry (1.0-1.1 equivalents of the alkylating agent).[5] A protecting group strategy may be necessary for complex substrates.
Q3: How do I select the optimal base and solvent for my alkylation?

The choice of base and solvent are intrinsically linked and are paramount for the success of an SN2 reaction.[9]

Solvent Selection:

The alkylation of this compound proceeds via an SN2 mechanism.[10] For this mechanism, polar aprotic solvents are strongly recommended. These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the nucleophilic anion "naked" and highly reactive.[9][11] Protic solvents (like water or alcohols) will form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly hinders its ability to attack the electrophilic carbon, thereby slowing down the reaction.[9]

SolventTypeDielectric Constant (ε)Suitability for SN2Rationale
DMF (Dimethylformamide)Polar Aprotic37Excellent Solubilizes many nucleophiles and salts; high boiling point allows for heating.[5][8]
Acetonitrile (ACN) Polar Aprotic37.5Excellent Good for many salts; lower boiling point than DMF, easier to remove.[5]
Acetone Polar Aprotic21Good Effective and easy to remove, often used for O-alkylations of phenols.[8]
DMSO (Dimethyl sulfoxide)Polar Aprotic47Good Very polar, but can be difficult to remove and may have side reactions at high temps.[8]
Methanol / Ethanol Polar Protic33 / 24Poor Will solvate and deactivate the nucleophile, drastically reducing the reaction rate.[9]
Toluene / Hexane Non-polar2.4 / 1.9Very Poor Will not effectively dissolve most nucleophiles or the required bases.[9]

Base Selection:

The ideal base should be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions like elimination or ester hydrolysis.

  • For O-Alkylation (Phenols, Alcohols): A moderately strong, non-nucleophilic base is ideal.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are excellent choices in DMF or acetone.[1] Cesium carbonate is more soluble and can accelerate reactions with weakly acidic phenols due to the "cesium effect."

  • For N-Alkylation (Amines):

    • Secondary Amines: Often require a base like K₂CO₃ to neutralize the HBr formed during the reaction.[1]

    • Primary Amines: Can sometimes be used with a slight excess of the amine itself acting as the base, though adding an external non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common practice.

    • Amides/Sulfonamides: These are much less nucleophilic and have more acidic N-H protons. A stronger base like Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF is often necessary to achieve full deprotonation.[12]

Q4: My nucleophile is not very reactive. How can I drive the reaction to completion?

When dealing with a weak nucleophile, several strategies can be employed to favor the desired alkylation:

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the reaction barrier.[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Use a More Effective Base: For weakly acidic nucleophiles, switching from K₂CO₃ to the more reactive Cs₂CO₃ or a stronger base like NaH can significantly increase the concentration of the active nucleophile.

  • Halide Exchange (Finkelstein Reaction): The corresponding benzylic iodide is more reactive than the bromide because iodide is a better leaving group.[9] You can generate the iodide in situ by adding a catalytic amount (10-15 mol%) or a full equivalent of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This is particularly effective in solvents like acetone where the resulting NaBr or KBr is insoluble and precipitates, driving the equilibrium forward.

  • Increase Reaction Time: Some reactions are simply slow. If TLC analysis shows a gradual increase in product formation without a concurrent increase in side products, extending the reaction time (e.g., to 24-48 hours) may be the simplest solution.

Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.).

  • Solvent and Base: Add anhydrous DMF (or acetonitrile) to dissolve the amine, followed by anhydrous potassium carbonate (2.0 eq.).

  • Reagent Addition: Under an inert atmosphere (N₂), add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][13]

General Protocol for O-Alkylation of a Phenol
  • Setup: To an oven-dried round-bottom flask, add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent: Add anhydrous acetone (or DMF).

  • Reagent Addition: Add this compound (1.1 eq.) to the stirring suspension. For enhanced reactivity, catalytic potassium iodide (0.1 eq.) can be added.

  • Reaction: Stir the reaction at room temperature or heat to reflux until TLC analysis indicates completion.

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography or recrystallization.[1][13]

References

Technical Support Center: Column Chromatography of 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 3-(Bromomethyl)phenyl acetate. This document moves beyond standard protocols to address the specific reactivity and separation challenges associated with this and similar benzylic bromide compounds.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable on standard silica gel?

This is a critical first question. Benzylic bromides can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or the formation of artifacts.[1][2] The primary degradation pathway is hydrolysis to the corresponding alcohol, 3-(hydroxymethyl)phenyl acetate, which will appear as a more polar spot on a TLC plate. Before committing to a large-scale column, it is essential to assess the compound's stability.

  • Expert Recommendation: Perform a 2D TLC stability test. Spot your crude material on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and re-elute with the same solvent.[3][4] If any new spots appear or significant streaking occurs from the original spot, your compound is likely degrading on the silica.[2]

Q2: How do I select an appropriate stationary phase?

For most applications, standard flash silica gel (230-400 mesh) is the starting point.[5] However, if stability is an issue (see Q1), you have several options:

  • Deactivated Silica Gel: Neutralizing the acidic silanol groups is often the most effective solution. This can be done by pre-treating the silica with a base like triethylamine (TEA) or by adding 1-3% TEA to the elution solvent.[6][7] Alternatively, silica can be deactivated by adding a controlled amount of water.[8][9]

  • Alumina: Available in neutral, basic, or acidic forms, alumina can be a good alternative for acid-sensitive compounds.[1] Neutral or basic alumina would be appropriate here.

  • Florisil®: A neutral magnesium silicate medium that can be effective for easy separations of acid-sensitive compounds.[1][2]

Q3: What is the best way to choose a mobile phase (solvent system)?

The goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate.[4][6][10] This Rf range provides the best balance for good separation and a reasonable elution time.[10]

  • Common Systems: The most common two-component systems for compounds of intermediate polarity are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[7]

  • Starting Point: Begin TLC analysis with a system like 10% Ethyl Acetate in Hexanes (1:9 v/v) and adjust the ratio based on the resulting Rf value.

Q4: My compound is not very soluble in the ideal mobile phase. How should I load it onto the column?

Poor solubility in the mobile phase can lead to broad bands and poor separation if loaded improperly. If you cannot dissolve the crude product in a minimum amount of the starting eluent, you should use the dry loading technique.[3]

  • Dry Loading Method: Dissolve your crude product in a suitable, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-5 times the mass of your crude material) to this solution and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3][6] This powder can then be carefully added to the top of the packed column.[3]

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

Problem Potential Causes Solutions & Explanations
Product is Decomposing on the Column The benzylic bromide is acid-sensitive and reacting with the silica gel surface.1. Deactivate the Silica: Flush the packed column with your eluent containing 1-3% triethylamine before loading the sample.[6] This neutralizes the acidic sites. 2. Switch Stationary Phase: Consider using neutral alumina or Florisil®.[2] 3. Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance for a swift purification.
Poor Separation from a Non-Polar Impurity (e.g., starting material 3-methylphenyl acetate)The solvent system is too polar, causing both compounds to elute too quickly (high Rf).1. Decrease Solvent Polarity: Reduce the percentage of the polar component (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of both compounds with the silica, improving separation. 2. Use a Gradient Elution: Start with a very non-polar solvent (e.g., 100% hexanes) to elute the impurity first, then gradually increase the polarity to elute your product.[6]
Poor Separation from a Polar Impurity (e.g., hydrolysis product 3-(hydroxymethyl)phenyl acetate)The solvent system is not polar enough, causing compounds to remain near the baseline (low Rf). The polar impurity may also be streaking.1. Increase Solvent Polarity: Cautiously increase the percentage of the polar component. 2. Pre-Column Wash: Perform a liquid-liquid extraction before the column. Wash the crude organic solution with a mild base like saturated sodium bicarbonate solution to remove any acidic byproducts.[4] 3. Add a Modifier: For streaking, adding a tiny amount (e.g., 0.5%) of a more polar solvent like methanol to the eluent can sometimes improve peak shape, but use sparingly as it can dissolve silica.[7]
Product is Not Eluting from the Column The chosen solvent system is not polar enough. The compound may have degraded and is now irreversibly adsorbed.1. Confirm Stability: First, ensure the compound is stable on silica (see FAQ 1). If it has degraded into a very polar baseline material, it may not elute.[2] 2. Increase Polarity: If stable, gradually increase the eluent polarity. If you reach 100% ethyl acetate with no success, a system of 5% methanol in dichloromethane can be tried.[7] 3. Check for Dilution: It's possible the compound has eluted but is too dilute to see on TLC. Concentrate a few fractions and re-spot.[2]
Column is Running Very Slowly or Cracking Dichloromethane (DCM) was used as the non-polar solvent. The silica was packed improperly.1. Avoid DCM as the Primary Solvent: While DCM is an excellent solvent for dissolving samples, it has a high viscosity and density, which slows down flow rates through silica and increases the risk of the column cracking under pressure.[6] Prefer hexanes or petroleum ether. 2. Proper Packing: Ensure the silica is packed as a uniform slurry without air bubbles to prevent cracking and channeling.[11]

Experimental Protocols & Workflows

Workflow for Purification of this compound

G cluster_0 Pre-Column Analysis cluster_1 Column Preparation cluster_2 Elution & Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Stability 2. 2D TLC (Check for Degradation) TLC->Stability Pack 3. Pack Column (Slurry Method) Stability->Pack Deactivate 4. Deactivate (Optional) (Flush with TEA/Solvent) Pack->Deactivate Load 5. Load Sample (Wet or Dry Load) Deactivate->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate Evaporate Pool->Evaporate 10. Evaporate Solvent G Start Poor Separation (Co-eluting spots) Rf_Check Are Rf values > 0.5? Start->Rf_Check Stability_Check Is there streaking or degradation? Rf_Check->Stability_Check No Decrease_Polarity Decrease % of polar solvent (e.g., EtOAc) Rf_Check->Decrease_Polarity Yes Try_Gradient Try gradient elution Stability_Check->Try_Gradient No Deactivate_Silica Deactivate silica with TEA Stability_Check->Deactivate_Silica Yes Decrease_Polarity->Try_Gradient Change_Stationary Change stationary phase (Alumina, Florisil®) Deactivate_Silica->Change_Stationary

References

Identifying byproducts of 3-(Bromomethyl)phenyl acetate through NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(Bromomethyl)phenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this important chemical intermediate. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to address specific challenges you may encounter during your experiments, providing in-depth explanations and practical solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the likely byproducts and how can I identify them?

Answer:

The presence of unexpected peaks in your ¹H NMR spectrum often indicates the formation of byproducts during the synthesis or degradation of this compound. Understanding the potential side reactions is crucial for accurate identification.

Common Byproducts and Their NMR Signatures:

  • Unreacted Starting Material (3-Methylphenyl acetate): If the bromination of 3-methylphenyl acetate is incomplete, you will observe signals corresponding to the starting material.

    • ¹H NMR: A singlet for the methyl protons (-CH₃) will appear around 2.3-2.5 ppm . The benzylic protons of the product (-CH₂Br) typically resonate around 4.4-4.6 ppm [1]. The integration ratio of these peaks can be used to determine the conversion percentage of your reaction[1].

  • Hydrolysis Product (3-(Hydroxymethyl)phenyl acetate): this compound is susceptible to hydrolysis, especially in the presence of moisture.

    • ¹H NMR: The benzylic protons (-CH₂OH) of the alcohol will appear as a singlet around 4.6-4.8 ppm , often slightly downfield from the starting benzylic bromide. A broad singlet corresponding to the hydroxyl proton (-OH) may also be visible, typically between 1.5-4.0 ppm , and its chemical shift can be concentration-dependent. This peak will disappear upon a D₂O shake[2].

  • Oxidation Product (3-Formylphenyl acetate): Oxidation of the benzylic bromide can lead to the corresponding aldehyde.

    • ¹H NMR: A characteristic singlet for the aldehyde proton (-CHO) will be significantly downfield, typically in the range of 9.5-10.5 ppm [3].

  • Dimerization/Polymerization Products: Benzylic halides can undergo self-alkylation, especially under Friedel-Crafts conditions, leading to complex mixtures of oligomers.

    • ¹H NMR: The spectra of these byproducts are often complex, with multiple overlapping signals in the aromatic and aliphatic regions. Broadening of peaks may also be observed.

Workflow for Byproduct Identification:

Caption: Troubleshooting workflow for identifying byproducts.

Question 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the peaks for this compound and its byproducts?

Answer:

The aromatic region (typically 6.5-8.0 ppm) of substituted benzenes can indeed be complex due to overlapping signals and second-order coupling effects[4][5]. However, a systematic approach can aid in peak assignment.

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Acetate CH₃~2.3Singlet3H
Benzylic CH₂~4.5Singlet2H
Aromatic H~7.0-7.5Multiplet4H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Strategies for Interpreting the Aromatic Region:

  • Analyze Splitting Patterns: For a meta-substituted ring like in this compound, you would expect four distinct aromatic signals. The coupling constants can help in assignment: ortho-coupling (³J) is typically 7-10 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is 0-1 Hz[6].

  • Consider Substituent Effects: The electron-withdrawing nature of the acetate and bromomethyl groups will influence the chemical shifts of the aromatic protons. Protons ortho and para to the electron-withdrawing acetate group will be shifted downfield, while the effect of the bromomethyl group is also deshielding.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the aromatic region, it can help trace the connectivity of the coupled protons, aiding in the assignment of the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is particularly useful for assigning quaternary carbons and confirming the positions of substituents.

Experimental Protocol for 2D NMR Analysis:

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) of your compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to serve as a reference.

  • COSY Acquisition: Use a standard COSY pulse sequence. Optimize the spectral width to cover the entire proton spectrum.

  • HSQC/HMBC Acquisition: Use standard pulse sequences for HSQC and HMBC. Ensure the ¹³C spectral width is appropriate to observe all carbon signals.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to establish connectivities and assign the structure.

Question 3: My ¹³C NMR spectrum shows more signals than expected for this compound. How do I interpret these extra peaks?

Answer:

Similar to ¹H NMR, extra peaks in the ¹³C NMR spectrum indicate the presence of impurities. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

Expected ¹³C NMR Data for this compound:

CarbonChemical Shift (δ, ppm)
Acetate CH₃~21
Benzylic CH₂~32
Aromatic C~122-139
Quaternary Aromatic C (C-O)~151
Carbonyl C=O~169

Note: Chemical shifts are approximate and can vary. Aromatic carbons typically appear in the 120-150 ppm range[4].

Interpreting Extra ¹³C NMR Signals:

  • Starting Material (3-Methylphenyl acetate): The benzylic carbon will be a methyl group (-CH₃) and will appear around 21 ppm .

  • Hydrolysis Product (3-(Hydroxymethyl)phenyl acetate): The benzylic carbon (-CH₂OH) will be shifted downfield compared to the starting material, typically appearing around 64 ppm .

  • Oxidation Product (3-Formylphenyl acetate): The aldehyde carbonyl carbon (-CHO) will be significantly downfield, in the range of 190-200 ppm .

  • Solvent Peaks: Be mindful of residual solvent peaks (e.g., CDCl₃ at ~77 ppm)[7].

Diagram of Potential Byproduct Formation:

Byproduct_Formation SM 3-Methylphenyl acetate Product This compound SM->Product Bromination Hydrolysis 3-(Hydroxymethyl)phenyl acetate Product->Hydrolysis H₂O Oxidation 3-Formylphenyl acetate Product->Oxidation Oxidant Dimer Dimerization Products Product->Dimer Self-alkylation

Caption: Potential reaction pathways leading to byproducts.

Question 4: I suspect my sample is wet. How does water affect the NMR spectrum and how can I confirm its presence?

Answer:

Water is a common contaminant in NMR samples and can significantly affect the spectrum.

Effects of Water on the NMR Spectrum:

  • Broad Peak: Water appears as a broad singlet in the ¹H NMR spectrum. In CDCl₃, it is typically around 1.5-1.6 ppm, but its chemical shift can vary with temperature, concentration, and the presence of other hydrogen-bonding species.

  • Exchange with Labile Protons: Water can exchange with labile protons in your sample, such as hydroxyl (-OH) or amine (-NH) protons. This exchange can lead to broadening of both the water and the labile proton signals. For compounds with -OH groups, this can obscure the signal of interest.

Confirming the Presence of Water:

The most common method to confirm the presence of a water peak (or any other labile proton) is the D₂O shake .

Protocol for D₂O Shake:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a few drops of deuterium oxide (D₂O) to your NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The peak corresponding to water (and any other exchangeable protons) will significantly decrease in intensity or disappear completely. This is because the protons are replaced by deuterium, which is not observed in ¹H NMR.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Bromomethyl)phenyl acetate and 4-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of organic synthesis, substituted benzyl halides are indispensable building blocks, serving as versatile electrophiles for the introduction of the benzyl moiety. Among these, the isomeric (bromomethyl)phenyl acetates are of particular interest, acting as precursors in the synthesis of a wide array of pharmaceutical agents and functional materials. While structurally similar, the placement of the acetate substituent—either meta or para to the reactive bromomethyl group—imparts dramatically different electronic properties to the molecule, leading to profound differences in their chemical reactivity.

This guide provides a comprehensive comparison of the reactivity of 3-(Bromomethyl)phenyl acetate and 4-(Bromomethyl)phenyl acetate. We will dissect the underlying electronic and mechanistic principles that govern their behavior in nucleophilic substitution reactions, present a framework for experimental validation, and offer field-proven insights to guide your synthetic strategy.

The Decisive Role of Substituent Position: Electronic Effects at Play

The reactivity of a benzylic halide in nucleophilic substitution reactions is fundamentally dictated by its ability to accommodate the transition state of either an SN1 or SN2 mechanism. The key to understanding the divergent reactivity of our two isomers lies in the electronic effects of the acetate (-OAc) group.

The acetate substituent exerts two opposing electronic forces:

  • The Inductive Effect (-I): Through the sigma bond network, the electronegative oxygen atoms of the acetate group withdraw electron density from the aromatic ring. This effect is deactivating and tends to destabilize any positive charge that develops on the ring or the benzylic carbon.

  • The Resonance Effect (+R): The lone pair of electrons on the phenolic oxygen can be donated into the aromatic pi-system. This effect is activating and is most pronounced at the ortho and para positions, stabilizing any positive charge at these locations.

The crucial difference between the two isomers is how these effects influence the benzylic carbon.

  • For 4-(Bromomethyl)phenyl acetate (the para isomer) , the resonance effect is dominant. The lone pair on the oxygen can directly delocalize and stabilize the positive charge of the benzylic carbocation intermediate that would form upon departure of the bromide leaving group. This powerful stabilization strongly favors a unimolecular, SN1-type pathway.

  • For this compound (the meta isomer) , the resonance effect from the acetate's oxygen cannot extend to the benzylic carbon. Consequently, the electron-withdrawing inductive effect (-I) is the primary influence felt at the reaction center. This effect destabilizes a developing carbocation, making an SN1 pathway energetically unfavorable. The reaction is therefore constrained to proceed via a bimolecular, SN2-type mechanism.

Mechanistic Pathways and Reactivity Consequences

The difference in the operative mechanism leads to a significant disparity in reaction rates. SN1 reactions of benzylic halides that can form well-stabilized carbocations are typically much faster than the corresponding SN2 reactions.

G cluster_para 4-(Bromomethyl)phenyl acetate (para) cluster_meta This compound (meta) p_start para-Isomer p_ts1 Transition State (Br- leaving) p_start->p_ts1 Slow (RDS) SN1 Pathway p_carbocation Benzylic Carbocation (Resonance Stabilized) p_ts1->p_carbocation p_ts2 Transition State (Nu attack) p_carbocation->p_ts2 Fast p_product Product p_ts2->p_product m_start meta-Isomer + Nu:⁻ m_ts Transition State (Backside Attack) m_start->m_ts SN2 Pathway m_product Product + Br⁻ m_ts->m_product

Caption: Comparative reaction pathways for para and meta isomers.

The resonance stabilization afforded to the para isomer's carbocation is illustrated below. The positive charge is delocalized not only around the aromatic ring but also onto the acetate oxygen, a highly stabilizing contribution. No such stabilization is possible for the meta isomer.

G node_prep 1. Preparation - Prepare 0.1 M substrate solutions in ethanol. - Prepare 50:50 EtOH/H₂O solvent. - Standardize 0.02 M NaOH titrant. node_react 2. Reaction Initiation - Equilibrate 50 mL of 50:50 EtOH/H₂O in a flask at a constant temperature (e.g., 50 °C). - Add 1 mL of substrate solution to start the reaction (t=0). node_prep->node_react node_sample 3. Sampling - At timed intervals (e.g., t=5, 10, 20, 40, 60 min), withdraw a 5 mL aliquot. node_react->node_sample node_quench 4. Quenching - Immediately add the aliquot to a flask containing 10 mL of ice-cold acetone to stop the reaction. node_sample->node_quench node_titrate 5. Titration - Add 2-3 drops of phenolphthalein. - Titrate the generated HBr with standardized 0.02 M NaOH until a persistent pink endpoint is reached. node_quench->node_titrate node_data 6. Data Analysis - Repeat for multiple time points to get V_t. - Allow one sample to react for >10 half-lives to get V_∞. - Plot ln(V_∞ - V_t) vs. time. - The slope of the line is -k_obs. node_titrate->node_data

A Strategic Comparison: 3-(Bromomethyl)phenyl Acetate vs. Benzyl Bromide for Advanced Alcohol Protection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the protection of hydroxyl moieties, the benzyl ether has long been a reliable workhorse, prized for its robustness.[1] Benzyl bromide is the traditional reagent for this transformation, yet its use necessitates a commitment to deprotection conditions that may not be compatible with sensitive functional groups introduced later in a synthetic sequence.

This guide presents a detailed comparison of the conventional benzyl bromide with a strategically functionalized alternative: 3-(Bromomethyl)phenyl acetate. We will explore how the introduction of a meta-acetoxy group provides a nuanced approach to alcohol protection, enabling a two-stage deprotection strategy that enhances the synthetic utility of the benzyl protecting group. This analysis is grounded in established chemical principles and supported by experimental insights to inform researchers, scientists, and drug development professionals in their synthetic planning.

The Reagents: A Tale of Two Benzylating Agents

Benzyl bromide is a widely used reagent for the introduction of the benzyl (Bn) protecting group.[2] Its reactivity stems from the lability of the bromide, which is readily displaced by nucleophiles such as alkoxides in a Williamson ether synthesis.[3] The resulting benzyl ether is stable to a wide range of reaction conditions, including acidic and basic media, making it a "permanent" protecting group in many synthetic contexts.[4]

This compound , on the other hand, is a modified benzylating agent that carries a latent functionality. The presence of the acetate ester at the meta position does not significantly alter the reactivity of the bromomethyl group in the initial protection step. However, it introduces a crucial handle for a differentiated deprotection sequence, offering a layer of orthogonality not available with the simple benzyl group.

Protection of Alcohols: A Shared Pathway

Both benzyl bromide and this compound are typically employed for alcohol protection under similar conditions, most commonly the Williamson ether synthesis.[3] This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace the bromide from the benzylating agent.

General Experimental Protocol for Benzylation

A representative protocol for the benzylation of an alcohol is as follows:

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a base (1.1-1.5 equiv). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or silver(I) oxide (Ag2O) for more sensitive substrates.[3]

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add the benzylating agent (benzyl bromide or this compound, 1.1-1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.

The choice of base and solvent can be optimized depending on the specific substrate and its solubility and stability. For instance, milder bases like K2CO3 are often preferred for substrates with base-labile functional groups.

G cluster_protection Alcohol Protection Workflow start Alcohol Substrate alkoxide Alkoxide Formation (Base, Solvent) start->alkoxide benzylation Nucleophilic Substitution (Benzylating Agent) alkoxide->benzylation workup Aqueous Workup & Extraction benzylation->workup purification Column Chromatography workup->purification product Protected Alcohol purification->product

A general workflow for the protection of alcohols using benzylating agents.

The Crucial Difference: Deprotection Strategies

The true divergence in the utility of benzyl bromide and this compound lies in their deprotection pathways.

Deprotection of Benzyl Ethers

The cleavage of a standard benzyl ether is a well-established process, with catalytic hydrogenolysis being the most common and mild method.[2]

  • Catalytic Hydrogenolysis: This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate) to cleave the C-O bond of the benzyl ether, liberating the free alcohol and toluene as a byproduct.[5] This method is highly efficient but is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing groups.[4]

  • Oxidative Cleavage: For substrates that are sensitive to hydrogenation, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be employed.[6] However, these conditions can be harsh and may not be suitable for all substrates.

  • Acidic Cleavage: Strong Lewis or Brønsted acids can also cleave benzyl ethers, but this method is generally limited to substrates that lack acid-labile functional groups.[4]

The Two-Stage Deprotection of 3-(Acetoxymethyl)benzyl Ethers

The presence of the acetate group in the 3-(acetoxymethyl)benzyl ether opens up a more versatile, two-stage deprotection strategy. This allows for the sequential unmasking of the hydroxyl group, providing a significant advantage in complex syntheses where orthogonal protecting group strategies are essential.

Stage 1: Saponification of the Acetate Ester

The acetate group can be selectively hydrolyzed under basic conditions, such as treatment with potassium carbonate in methanol or lithium hydroxide in a mixture of THF and water. This reaction is typically mild and chemoselective, leaving the benzyl ether linkage intact. This initial deprotection step transforms the protecting group into a 3-(hydroxymethyl)benzyl ether.

Stage 2: Cleavage of the 3-(Hydroxymethyl)benzyl Ether

The resulting 3-(hydroxymethyl)benzyl ether can then be cleaved under standard hydrogenolysis conditions. The presence of the hydroxymethyl group at the meta position is not expected to significantly alter the rate of hydrogenolysis compared to an unsubstituted benzyl ether.

This two-step deprotection provides a valuable layer of orthogonality. For instance, one could selectively deprotect the acetate in the presence of other base-sensitive groups that would not tolerate the conditions required for the cleavage of other protecting groups. Subsequently, the benzyl ether can be removed under reductive conditions that are orthogonal to many other common protecting groups.

G cluster_deprotection Two-Stage Deprotection of 3-(Acetoxymethyl)benzyl Ether start 3-(Acetoxymethyl)benzyl Ether saponification Stage 1: Saponification (e.g., K2CO3, MeOH) start->saponification intermediate 3-(Hydroxymethyl)benzyl Ether saponification->intermediate hydrogenolysis Stage 2: Hydrogenolysis (e.g., H2, Pd/C) intermediate->hydrogenolysis product Free Alcohol hydrogenolysis->product

The two-stage deprotection strategy for the 3-(acetoxymethyl)benzyl group.

Comparative Performance and Considerations

FeatureBenzyl BromideThis compound
Protection Standard Williamson ether synthesis conditions. High yields are typically achieved.[7]Similar conditions to benzyl bromide. High yields are expected.
Deprotection One-step cleavage, most commonly via catalytic hydrogenolysis.[2]Two-stage deprotection possible: 1. Saponification of the acetate. 2. Hydrogenolysis of the resulting benzyl ether.
Orthogonality Orthogonal to many acid- and base-labile protecting groups.Offers an additional layer of orthogonality through the two-stage deprotection. The acetate can be selectively removed under basic conditions.
Substrate Scope Broadly applicable to a wide range of alcohols.Expected to have a similar broad applicability for the protection step.
Safety Strong lachrymator and irritant.Lachrymatory and should be handled with care.
Cost & Availability Readily available and relatively inexpensive.Less common and potentially more expensive.

Conclusion: A Strategic Choice for Complex Synthesis

While benzyl bromide remains a reliable and cost-effective choice for routine alcohol protection, this compound emerges as a superior strategic tool for complex, multi-step syntheses. The key advantage of this compound lies in the orthogonality offered by its two-stage deprotection capability. This feature allows for greater flexibility in synthetic design, enabling the selective unmasking of a hydroxyl group under mild basic conditions, followed by a standard reductive cleavage of the benzyl ether.

For researchers engaged in the synthesis of intricate molecules with a high density of functional groups, the ability to orchestrate the removal of protecting groups with such precision is invaluable. The initial investment in a more specialized reagent like this compound can pay significant dividends in the later stages of a synthesis, ultimately leading to higher overall yields and a more efficient synthetic route.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 3-Substituted Benzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

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Executive Summary

The benzyl ether moiety is a cornerstone in modern organic synthesis, particularly as a robust protecting group for alcohols in the fields of pharmaceutical development and natural product synthesis. The classical Williamson ether synthesis, while foundational, is beset by limitations such as the need for strong bases, high temperatures, and a narrow substrate scope, often leading to undesired elimination byproducts.[1][2][3][4] This guide provides a comparative analysis of superior alternative reagents and methodologies that overcome these challenges. We will delve into the mechanistic underpinnings, substrate compatibility, and process efficiency of key alternatives, including the Mitsunobu reaction, reductive etherification, and reactions employing neutral, activated benzylating agents. Each section is supported by experimental data and detailed protocols to empower researchers in selecting and implementing the optimal synthetic strategy.

The Benchmark: Limitations of the Williamson Ether Synthesis

The Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide, has long been the go-to method for preparing ethers.[3][5] However, its utility in complex syntheses is often hampered by several factors:

  • Strong Base Requirement: The reaction necessitates the use of strong bases like sodium hydride (NaH) to generate the alkoxide, which can be incompatible with sensitive functional groups elsewhere in the molecule.[2][6][7]

  • Steric Hindrance: The SN2 mechanism is highly sensitive to steric bulk. Secondary and tertiary alkyl halides are prone to E2 elimination, leading to alkene byproducts instead of the desired ether.[3][4][5][8] This severely limits the synthesis of ethers from sterically hindered alcohols.

  • Competition with Elimination: Even with primary halides, high reaction temperatures can favor elimination over substitution, reducing the overall yield.[3]

  • Lack of Stereochemical Control: The reaction does not offer control over stereochemistry when creating chiral ethers.[1]

These limitations necessitate the exploration of milder, more selective, and more versatile synthetic routes.

Strategic Alternatives and Comparative Analysis

To address the shortcomings of the classical approach, several powerful alternatives have been developed. This section compares three leading methodologies: the Mitsunobu reaction, reductive etherification, and the use of activated pyridinium reagents.

The Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion

The Mitsunobu reaction is a redox-condensation reaction that activates an alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] The activated alcohol is then displaced by a nucleophile, in this case, a 3-substituted benzyl alcohol, in a clean SN2 fashion.

Mechanism & Advantages: The reaction proceeds under neutral, mild conditions (often 0 °C to room temperature), making it compatible with a wide array of sensitive functional groups.[9][11] A key feature is the predictable and complete inversion of stereochemistry at a chiral alcohol center, a powerful tool in asymmetric synthesis.[10][11]

Limitations & Mitigation: The primary drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can complicate purification.[12][13] To address this, strategies using resin-bound phosphines or specialized azodicarboxylates (like di-(4-chlorobenzyl)azodicarboxylate, DCAD) have been developed to facilitate byproduct removal through filtration.[9][13]

Reductive Etherification: A Convergent and Atom-Economical Approach

Reductive etherification provides a direct route to unsymmetrical ethers by coupling an alcohol with an aldehyde or ketone in the presence of a reducing agent.[14][15] For the synthesis of 3-substituted benzyl ethers, this involves reacting an alcohol with a 3-substituted benzaldehyde.

Mechanism & Advantages: The reaction typically proceeds via the formation of a hemiacetal intermediate, which is then reduced in situ.[14] This method avoids the use of strong bases and alkyl halides. A variety of mild reducing agents, such as triethylsilane (Et₃SiH) or sodium triacetoxyborohydride (NaBH(OAc)₃), can be employed, offering excellent chemoselectivity.[6][15] The process is highly convergent and atom-economical, with water often being the only byproduct.[15]

Limitations & Mitigation: The primary limitation is the potential for over-reduction of the aldehyde to the corresponding benzyl alcohol if the reducing agent is not sufficiently selective for the hemiacetal or iminium ion intermediate. Choosing a mild catalyst, like iron(III) chloride or ytterbium(III) triflate, can effectively catalyze the etherification under gentle conditions.[6][14][16]

Activated Pyridinium Reagents: Neutral Benzylation

A more recent innovation involves the use of neutral benzylating agents that are activated in situ. A prime example is the use of 2-benzyloxypyridine in combination with an activating agent like methyl triflate.[17][18]

Mechanism & Advantages: N-methylation of 2-benzyloxypyridine creates a highly reactive 2-benzyloxy-1-methylpyridinium triflate salt.[17][18] This salt serves as an excellent electrophilic benzyl source, reacting with alcohols under neutral conditions, often buffered with a mild base like magnesium oxide (MgO) to scavenge the generated acid.[17][18] This method is particularly valuable for complex substrates that are intolerant to either strongly basic or acidic conditions.[17]

Limitations & Mitigation: The reagents can be more expensive than traditional benzyl halides. The reaction may require elevated temperatures (e.g., 90 °C) to proceed at a reasonable rate, which may not be suitable for all substrates.[17][18]

Data-Driven Comparison of Methodologies

The following table summarizes the key performance characteristics of each alternative, providing a clear basis for selection based on experimental priorities.

FeatureWilliamson SynthesisMitsunobu ReactionReductive EtherificationActivated Pyridinium Reagents
Conditions Strongly Basic, High TempNeutral, Mild (0°C - RT)Mildly Acidic/Neutral, RTNeutral, Elevated Temp (90°C)
Key Reagents NaH, Benzyl HalidePPh₃, DEAD/DIADBenzaldehyde, Silane Reductant2-Benzyloxypyridine, MeOTf
Stereochemistry RetentionInversion RetentionRetention
Key Byproducts Halide Salts, AlkenesTriphenylphosphine Oxide, HydrazineWater, SilanolsPyridinone, Triflate Salts
Functional Group Tolerance PoorExcellentVery GoodExcellent
Primary Advantage Low Reagent CostMildness, StereocontrolAtom Economy, ConvergentNeutrality, Broad Compatibility
Primary Disadvantage Harsh Conditions, Side ReactionsStoichiometric WastePotential for Over-reductionReagent Cost, High Temp

Visualizing the Synthetic Decision Process

Choosing the right synthetic pathway depends on the specific characteristics of the substrate and the desired outcome. The following workflow provides a logical decision-making framework.

Synthetic_Workflow Start Select Alcohol Substrate IsChiral Is Stereocontrol Required? Start->IsChiral InversionNeeded Is Inversion of Stereocenter Desired? IsChiral->InversionNeeded Yes IsBaseSensitive Is Substrate Base-Sensitive? IsChiral->IsBaseSensitive No InversionNeeded->IsBaseSensitive No Mitsunobu Mitsunobu Reaction InversionNeeded->Mitsunobu Yes IsAcidSensitive Is Substrate Acid/Heat-Sensitive? IsBaseSensitive->IsAcidSensitive Yes Williamson Williamson Synthesis (with caution) IsBaseSensitive->Williamson No Reductive Reductive Etherification IsAcidSensitive->Reductive Yes (Mild Catalyst) Pyridinium Activated Pyridinium Reagent IsAcidSensitive->Pyridinium No

Caption: Decision workflow for selecting a benzylation method.

Detailed Experimental Protocols

To ensure reproducibility and success, this section provides detailed, self-validating protocols for two of the most versatile alternative methods.

Protocol: Mitsunobu Benzylation of a Secondary Alcohol

This protocol describes the synthesis of a benzyl ether from a chiral secondary alcohol, resulting in inversion of stereochemistry. The procedure is adapted from established methodologies.[19][20]

Materials:

  • Secondary Alcohol (e.g., (R)-1-phenylethanol) (1.0 equiv)

  • 3-Methoxybenzyl alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add the secondary alcohol (1.0 equiv), 3-methoxybenzyl alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the limiting reagent).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add DIAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 6-12 hours, monitoring its progress by Thin Layer Chromatography (TLC). The formation of solid triphenylphosphine oxide is an indicator of reaction progress.[20]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the crude residue. The triphenylphosphine oxide and hydrazine byproducts will precipitate as white solids.

  • Filter the suspension through a pad of Celite, washing the filter cake with cold diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure 3-substituted benzyl ether.

Protocol: Iron-Catalyzed Reductive Etherification

This protocol details the synthesis of a benzyl ether via the reductive coupling of an alcohol and a 3-substituted benzaldehyde, adapted from the work of Oriyama and colleagues.[6][15]

Materials:

  • Alcohol (e.g., cyclohexanol) (1.0 equiv)

  • 3-Nitrobenzaldehyde (1.2 equiv)

  • Triethylsilane (Et₃SiH) (1.5 equiv)

  • Iron(III) Chloride (FeCl₃), anhydrous (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the alcohol (1.0 equiv), 3-nitrobenzaldehyde (1.2 equiv), and anhydrous FeCl₃ (0.1 equiv).

  • Add anhydrous DCM to dissolve the components (approx. 0.5 M concentration).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add triethylsilane (1.5 equiv) dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted benzyl ether.

Conclusion and Future Outlook

The synthesis of 3-substituted benzyl ethers has evolved significantly beyond the confines of the Williamson ether synthesis. Modern methods such as the Mitsunobu reaction, reductive etherification, and the use of neutral activated reagents offer superior performance in terms of mildness, functional group tolerance, and, in some cases, stereochemical control. The choice of reagent should be guided by a careful analysis of the substrate's properties and the overall synthetic strategy. As the field moves towards more sustainable practices, the development of catalytic and atom-economical methods, like the iron-catalyzed reductive etherification, will continue to be a major focus.[21] These advancements provide researchers and drug development professionals with a powerful and versatile toolkit for the efficient and selective construction of complex molecules.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-(Bromomethyl)phenyl Acetate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of purity for pharmaceutical intermediates is not merely a quality control step; it is the bedrock upon which the integrity of subsequent synthesis and the safety of the final active pharmaceutical ingredient (API) are built. 3-(Bromomethyl)phenyl acetate is a key building block in the synthesis of various pharmaceutical compounds. Its reactive bromomethyl group makes it highly susceptible to side reactions, necessitating a robust analytical method to ensure its purity.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will explore the rationale behind method development, present a detailed experimental protocol, and contrast its performance with an orthogonal analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Analyte and Its Synthetic Landscape

To develop a purity analysis method that is fit for purpose, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic route. This compound is typically synthesized via one of two primary pathways:

  • Route A: Bromination of 3-(hydroxymethyl)phenyl acetate. This common route involves the conversion of a benzylic alcohol to a benzyl bromide.

  • Route B: Acetylation of m-hydroxybenzyl bromide. This involves the esterification of a phenol.[1]

Both routes can introduce specific impurities that a well-designed analytical method must be able to separate and quantify.

cluster_0 Synthesis Route A cluster_1 Synthesis Route B A_start 3-(Hydroxymethyl)phenyl Acetate A_product This compound A_start->A_product Bromination A_reagent PBr3 or NBS A_reagent->A_product B_start m-Hydroxybenzyl Bromide B_product This compound B_start->B_product Acetylation B_reagent Acetic Anhydride B_reagent->B_product

Caption: Common synthetic pathways to this compound.

Potential Impurities:

  • Unreacted Starting Materials: 3-(hydroxymethyl)phenyl acetate (from Route A) or m-hydroxybenzyl bromide (from Route B).

  • Over-brominated Species: 3-(Dibromomethyl)phenyl acetate, a potential side product in radical bromination reactions.[2]

  • Isomeric Impurities: 2-(Bromomethyl)phenyl acetate and 4-(Bromomethyl)phenyl acetate, arising from impurities in the initial starting materials.

  • Hydrolysis Product: 3-(Hydroxymethyl)phenyl acetate, if the product is exposed to moisture.

  • Reagents and By-products: Residual acylating or brominating agents and their by-products.

An effective analytical method must possess the selectivity to resolve the main peak from these structurally similar compounds.

Primary Purity Assessment: A Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[3] For a moderately polar compound like this compound, a reversed-phase method is the logical starting point.

The Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process of optimizing parameters to achieve the desired separation.[3]

  • Column Selection: While a standard C18 column is often the first choice, for halogenated aromatic compounds, alternative stationary phases can offer superior selectivity.[4] Pentafluorophenyl (PFP) columns, for instance, provide multiple interaction mechanisms beyond hydrophobicity, including π-π, dipole-dipole, and hydrogen bonding, which are highly effective for separating positional isomers and halogenated compounds. A Phenyl-Hexyl column also offers alternative selectivity through enhanced π-π interactions with the aromatic ring of the analyte. For this guide, we select a PFP column to maximize the resolution of potential isomers and halogenated impurities.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is chosen for its low UV cutoff and compatibility with reversed-phase chromatography. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved with good peak shape in a reasonable timeframe. A small amount of acid, like trifluoroacetic acid (TFA), is often added to sharpen peaks, but for this neutral analyte, it may not be necessary and we will proceed without it initially to maintain a simple mobile phase.

  • Detector: A Diode Array Detector (DAD) or UV detector is ideal. The phenyl acetate moiety contains a chromophore, allowing for sensitive detection. A wavelength of 254 nm is a common choice for aromatic compounds, providing a good balance of sensitivity and selectivity.

Experimental Protocol: HPLC Purity Analysis

prep Sample Preparation (0.1 mg/mL in ACN) filter Syringe Filtration (0.45 µm) prep->filter hplc HPLC System (PFP Column) filter->hplc inject Inject 10 µL hplc->inject run Gradient Elution (ACN/H2O) inject->run detect DAD Detection (254 nm) run->detect analyze Data Analysis (Peak Area %) detect->analyze

Caption: Experimental workflow for HPLC purity analysis.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a degasser, quaternary pump, autosampler, and diode array detector.

  • Column: PFP column (e.g., Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm).

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 40% B, 1-10 min: 40% to 95% B, 10-12 min: 95% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm

| Injection Vol. | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with acetonitrile to obtain a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Hypothetical Data and Interpretation

A hypothetical chromatogram of a synthesized batch is presented below, showing the separation of the main compound from potential impurities.

Peak IDCompound NameRetention Time (min)Peak Area %
13-(Hydroxymethyl)phenyl acetate (Impurity)3.850.35
2This compound (API) 7.52 99.25
3Unknown Impurity8.910.15
43-(Dibromomethyl)phenyl acetate (Impurity)10.230.25
Total 100.00
Purity 99.25%

The results indicate a purity of 99.25% based on peak area percentage. The method successfully separates the more polar starting material (eluting earlier) and the more non-polar over-brominated impurity (eluting later) from the main product peak.

Comparative Analysis: Quantitative NMR (qNMR)

While HPLC provides excellent data on relative purity, it relies on the assumption that all components have a similar response factor at the detection wavelength. Quantitative NMR (qNMR) is a powerful orthogonal technique that determines purity on an absolute molar basis, without the need for a specific reference standard of the analyte. It is considered a primary analytical method.

The Causality Behind Using qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a highly pure, stable internal standard with a known mass of the sample, the absolute purity of the analyte can be calculated with high accuracy.

Experimental Protocol: qNMR Purity Analysis

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a suitable probe.

  • Internal Standard: Maleic anhydride (highly pure, stable, with sharp singlets in a clear region of the spectrum).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of the maleic anhydride internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube for analysis.

NMR Acquisition Parameters:

  • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated is crucial for accurate quantification.

  • Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

Calculation: The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Hypothetical Data Comparison
MethodPrinciplePurity Result (%)Key AdvantagesKey Limitations
HPLC Chromatographic separation and UV detection99.25% (Area %)High resolution and sensitivity for trace impurities.Assumes equal response factors for all impurities; requires a reference standard for identity confirmation.
qNMR Proportionality of NMR signal integral to molar concentration98.9% (w/w)Absolute purity determination without a specific analyte standard; provides structural confirmation.Lower sensitivity for trace impurities compared to HPLC; requires a pure, soluble internal standard.

The slightly lower purity value obtained by qNMR is plausible, as this technique also accounts for non-UV active impurities (like residual solvents or inorganic salts) that would be invisible to the HPLC's UV detector.

Conclusion: A Multi-faceted Approach to Purity

For the routine quality control of this compound, the developed reversed-phase HPLC method using a PFP column offers a robust, sensitive, and high-resolution solution for detecting and quantifying process-related impurities. It is highly effective for ensuring batch-to-batch consistency.

However, for a comprehensive understanding of purity, especially during process development or for the qualification of a reference standard, an orthogonal method like qNMR is invaluable. It provides an absolute purity value that is independent of the chromophoric properties of impurities and simultaneously confirms the structure of the analyte.

In a rigorous drug development environment, employing HPLC as the primary quality control tool, supported by qNMR for orthogonal verification, constitutes a self-validating and scientifically sound strategy for ensuring the purity and quality of critical pharmaceutical intermediates.

References

A Comparative Spectroscopic Guide to 3-(Bromomethyl)phenyl Acetate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of isomeric molecules is a critical step that underpins the success of drug development and material science. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 3-(Bromomethyl)phenyl acetate and its ortho (2-) and para (4-) isomers. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features of these closely related compounds. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for isomer differentiation.

Introduction to the Isomers

The three isomers of (Bromomethyl)phenyl acetate—2-(Bromomethyl)phenyl acetate, this compound, and 4-(Bromomethyl)phenyl acetate—are all derivatives of phenyl acetate. They share the same molecular formula, C₉H₉BrO₂, and a molecular weight of approximately 229.07 g/mol .[1][2][3] Their structural differences lie in the substitution pattern on the benzene ring, which profoundly influences their spectroscopic signatures. Accurate characterization is paramount, as the position of the bromomethyl group can significantly alter the molecule's reactivity and steric hindrance, impacting its utility as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectra of the three isomers will show distinct patterns in the aromatic region (typically δ 7.0-7.5 ppm) arising from the different coupling interactions between the aromatic protons.[4] The chemical shifts of the benzylic protons (-CH₂Br) and the acetyl protons (-COCH₃) will also provide valuable, albeit less differentiating, information.

The expected splitting patterns for the aromatic protons are a direct consequence of the substitution pattern on the benzene ring.[5]

  • 2-(Bromomethyl)phenyl acetate (ortho): This isomer lacks symmetry, and all four aromatic protons are chemically non-equivalent. This will result in a complex multiplet in the aromatic region, likely showing four distinct signals.[6]

  • This compound (meta): Similar to the ortho isomer, the meta-substituted compound also lacks symmetry, leading to four unique aromatic proton signals and a complex multiplet.[5] However, the specific coupling constants and chemical shifts will differ from the ortho isomer.

  • 4-(Bromomethyl)phenyl acetate (para): The para isomer possesses a plane of symmetry. This results in two sets of chemically equivalent protons on the aromatic ring. The spectrum will typically exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.[4]

¹³C NMR Spectroscopy

The number of signals in the aromatic region of the ¹³C NMR spectrum is a definitive indicator of the substitution pattern.[6]

  • 2-(Bromomethyl)phenyl acetate (ortho): All six aromatic carbons are unique, resulting in six distinct signals in the aromatic region of the ¹³C NMR spectrum.[5]

  • This compound (meta): This isomer will also show six signals for the six aromatic carbons due to the lack of symmetry.[5]

  • 4-(Bromomethyl)phenyl acetate (para): Due to symmetry, the para isomer will only exhibit four signals in the aromatic region: two for the substituted carbons (C-1 and C-4) and two for the unsubstituted carbons (C-2/C-6 and C-3/C-5).[5]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (Bromomethyl)phenyl Acetate Isomers

IsomerFunctional GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted Aromatic ¹H PatternPredicted Number of Aromatic ¹³C Signals
2-(Bromomethyl)phenyl acetate -COCH₃~2.3Complex multiplet6
-CH₂Br~4.5-4.8
Aromatic H~7.1-7.5
This compound -COCH₃~2.3Complex multiplet6
-CH₂Br~4.5
Aromatic H~7.0-7.4
4-(Bromomethyl)phenyl acetate -COCH₃~2.3Two doublets (AA'BB' system)4
-CH₂Br~4.5
Aromatic H~7.0-7.4

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of key functional groups within a molecule. All three isomers of (Bromomethyl)phenyl acetate will exhibit characteristic absorption bands for the ester carbonyl group (C=O) and the C-O stretching vibrations, as well as aromatic C-H and C=C stretching.[4][7]

The most informative IR bands for these isomers are:

  • C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ for the ester carbonyl group.[8]

  • C-O Stretch: Two distinct C-O stretching bands are anticipated, one for the C(=O)-O bond and another for the O-aryl bond, typically appearing between 1000-1300 cm⁻¹.

  • Aromatic C-H Stretch: These bands will appear above 3000 cm⁻¹.[4]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.[4]

  • C-Br Stretch: A band in the lower frequency region (typically 500-700 cm⁻¹) can be attributed to the C-Br bond.

While the IR spectra will confirm the presence of the same functional groups in all three isomers, subtle shifts in the positions and intensities of these bands, particularly the out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region, can sometimes provide clues about the substitution pattern of the aromatic ring.[4]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For all three isomers, the molecular ion peak ([M]⁺) will be observed at an m/z corresponding to the molecular weight of the compound (approximately 229 and 231 with a ~1:1 ratio due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br).[9]

The primary fragmentation pathway for these isomers is expected to be the cleavage of the benzylic C-Br bond, leading to the loss of a bromine radical. This results in a prominent peak corresponding to the acetoxyphenylmethyl cation. Another significant fragmentation is the loss of the acetyl group.

A key fragmentation pathway for benzylic compounds involves the formation of a tropylium ion (m/z 91) through rearrangement of the benzyl cation.[9][10] The presence of the acetate group will influence the fragmentation, but the tropylium ion or related fragments are still likely to be observed.

While the major fragment ions may be similar for all three isomers, the relative intensities of these fragments could differ due to the varying stability of the precursor ions, potentially offering a means of differentiation.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

Sample Preparation

Ensure that the samples of 2-, 3-, and 4-(Bromomethyl)phenyl acetate are pure. Purification can be achieved by techniques such as column chromatography or recrystallization. The purity should be verified by a preliminary analytical technique like Thin Layer Chromatography (TLC).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger sample size (20-50 mg) may be necessary. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[11]

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Identify the number of unique carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • For liquid samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the fingerprint regions (below 1500 cm⁻¹) of the three isomers for subtle differences.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer's ion source (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).

    • Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the (Bromomethyl)phenyl acetate isomers.

G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer_Mixture Isomer Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H and ¹³C) Isomer_Mixture->NMR Analyze IR IR Spectroscopy Isomer_Mixture->IR Analyze MS Mass Spectrometry Isomer_Mixture->MS Analyze NMR_Data Aromatic Splitting Pattern Number of ¹³C Signals NMR->NMR_Data IR_Data Functional Group Confirmation IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Ortho Ortho Isomer (2-) NMR_Data->Ortho Differentiate by Symmetry Meta Meta Isomer (3-) NMR_Data->Meta Differentiate by Symmetry Para Para Isomer (4-) NMR_Data->Para Differentiate by Symmetry IR_Data->Ortho Confirm Functional Groups IR_Data->Meta Confirm Functional Groups IR_Data->Para Confirm Functional Groups MS_Data->Ortho Confirm MW & Analyze Fragments MS_Data->Meta Confirm MW & Analyze Fragments MS_Data->Para Confirm MW & Analyze Fragments

Caption: Workflow for the spectroscopic identification of (Bromomethyl)phenyl acetate isomers.

Conclusion

The unambiguous identification of the 2-, 3-, and 4-(Bromomethyl)phenyl acetate isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide crucial confirmation of functional groups and molecular weight, NMR spectroscopy, particularly the analysis of aromatic proton splitting patterns and the number of aromatic signals in the ¹³C spectrum, stands out as the definitive method for distinguishing between these positional isomers. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently characterize their synthetic products, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Synthetic Utility of 3-(Bromomethyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and predictable introduction of specific molecular scaffolds is paramount. This guide provides an in-depth technical comparison of the reactivity and performance of 3-(bromomethyl)phenyl acetate as a key reagent for introducing the 3-(acetoxymethyl)phenyl moiety. We will explore its reactions with various nucleophiles, compare its efficacy against alternative reagents, and provide detailed experimental protocols and characterization data to support your synthetic strategies.

Introduction to this compound: A Versatile Building Block

This compound is a valuable bifunctional reagent, featuring a reactive benzylic bromide for nucleophilic substitution and an acetate group that can be later hydrolyzed to a phenol if desired. This combination makes it a versatile building block in the synthesis of a wide range of compounds, from small molecule inhibitors to complex drug candidates. The benzylic bromide allows for the facile introduction of the 3-(acetoxymethyl)phenyl group through reactions with a diverse array of nucleophiles, including phenols, amines, and thiols.

Comparative Analysis of Reactivity and Performance

The utility of a synthetic reagent is best understood through a direct comparison with viable alternatives. In this section, we evaluate the performance of this compound against its chloro- and sulfonyloxy- analogues in nucleophilic substitution reactions.

The reactivity of benzylic halides in SN2 reactions generally follows the trend I > Br > Cl > F, which is attributed to the bond strength and leaving group ability of the halide. Consequently, this compound is typically more reactive than its chloro- counterpart, often allowing for milder reaction conditions and shorter reaction times.

Table 1: Comparison of Leaving Groups for Nucleophilic Substitution

Leaving GroupReagentRelative Reactivity (approx.)AdvantagesDisadvantages
BromideThis compound~20-60Good balance of reactivity and stability.Can be more expensive than the chloride.
Chloride3-(Chloromethyl)phenyl acetate1More economical, stable for storage.Requires harsher reaction conditions.
Tosylate3-(Tosyloxymethyl)phenyl acetate~1000-3000Excellent leaving group, high yields.Often requires a two-step synthesis.
Mesylate3-(Mesyloxymethyl)phenyl acetate~1000-3000Excellent leaving group, high yields.Often requires a two-step synthesis.

The choice of reagent often depends on a balance of reactivity, cost, and the specific requirements of the synthesis. While tosylates and mesylates offer superior reactivity, their preparation from the corresponding alcohol adds an extra synthetic step. This compound provides a good compromise, offering enhanced reactivity over the chloride without the need for additional activation steps.

Characterization of Reaction Products: A Spectroscopic Overview

Accurate characterization of reaction products is a cornerstone of synthetic chemistry. This section provides an overview of the expected 1H and 13C NMR spectral data for the products of this compound with representative nucleophiles.

Reaction with Phenoxide: Synthesis of 3-((Phenoxymethyl)methyl)phenyl Acetate

The reaction with a phenoxide nucleophile results in the formation of an ether linkage.

Expected 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 7.15-6.90 (m, 4H, Ar-H), 5.10 (s, 2H, Ar-CH2-O), 2.30 (s, 3H, COCH3).

Expected 13C NMR (CDCl3, 100 MHz) δ (ppm): 169.5 (C=O), 158.5 (Ar-C), 150.8 (Ar-C), 138.0 (Ar-C), 129.5 (Ar-CH), 129.3 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 121.5 (Ar-CH), 121.2 (Ar-CH), 114.8 (Ar-CH), 69.8 (Ar-CH2-O), 21.2 (COCH3).

Reaction with Aniline: Synthesis of N-(3-(Acetoxymethyl)benzyl)aniline

The reaction with an amine, such as aniline, leads to the formation of a secondary amine.

Expected 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 6.80-6.60 (m, 4H, Ar-H), 4.35 (s, 2H, Ar-CH2-N), 4.10 (br s, 1H, NH), 2.28 (s, 3H, COCH3).

Expected 13C NMR (CDCl3, 100 MHz) δ (ppm): 169.6 (C=O), 150.9 (Ar-C), 148.0 (Ar-C), 139.5 (Ar-C), 129.3 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH), 121.5 (Ar-CH), 117.8 (Ar-CH), 113.0 (Ar-CH), 48.3 (Ar-CH2-N), 21.2 (COCH3).

Reaction with Thiophenolate: Synthesis of 3-((Phenylthio)methyl)phenyl Acetate

The reaction with a thiol nucleophile yields a thioether.

Expected 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.40-7.15 (m, 9H, Ar-H), 4.15 (s, 2H, Ar-CH2-S), 2.29 (s, 3H, COCH3).

Expected 13C NMR (CDCl3, 100 MHz) δ (ppm): 169.5 (C=O), 150.8 (Ar-C), 138.2 (Ar-C), 135.8 (Ar-C), 130.0 (Ar-CH), 129.2 (Ar-CH), 129.0 (Ar-CH), 127.8 (Ar-CH), 127.2 (Ar-CH), 121.5 (Ar-CH), 38.5 (Ar-CH2-S), 21.2 (COCH3).

Experimental Protocols

To ensure reproducibility and success in your experiments, we provide the following detailed protocols for the reactions discussed.

General Procedure for Nucleophilic Substitution Reactions

experimental_workflow reagent This compound reaction Reaction Mixture reagent->reaction nucleophile Nucleophile (Phenol, Aniline, or Thiophenol) nucleophile->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction stir Stir at specified temperature reaction->stir workup Aqueous Workup stir->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Final Product purification->product

General workflow for nucleophilic substitution.

Protocol 1: Synthesis of 3-((Phenoxymethyl)methyl)phenyl Acetate

  • To a solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

    • Expected Yield: 80-90%

Protocol 2: Synthesis of N-(3-(Acetoxymethyl)benzyl)aniline

  • To a solution of aniline (1.1 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the pure secondary amine.

    • Expected Yield: 75-85%

Protocol 3: Synthesis of 3-((Phenylthio)methyl)phenyl Acetate

  • To a solution of thiophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 2-4 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the thioether.

    • Expected Yield: 85-95%

Mechanistic Considerations

The nucleophilic substitution reactions of this compound, a primary benzylic halide, can proceed through either an SN1 or SN2 mechanism, or a combination of both. The choice of pathway is influenced by the nucleophile, solvent, and reaction temperature.

sn2_mechanism Nu: Nu⁻ transition_state [Nu---CH₂(Ar)---Br]⁻ Nu:->transition_state Sₙ2 Attack substrate This compound substrate->transition_state product Product transition_state->product Br- Br⁻ transition_state->Br-

Simplified Sₙ2 mechanism.

For strong nucleophiles and in polar aprotic solvents, the SN2 pathway is generally favored, leading to an inversion of configuration if the benzylic carbon were chiral.

Conclusion

This compound stands out as a versatile and efficient reagent for the introduction of the 3-(acetoxymethyl)phenyl moiety. Its reactivity profile offers a significant advantage over the corresponding chloride, while being a more direct and cost-effective option compared to sulfonyloxy derivatives. The experimental protocols and spectral data provided in this guide are intended to empower researchers to confidently incorporate this valuable building block into their synthetic endeavors.

A Comparative Guide to the Kinetic Profile of 3-(Bromomethyl)phenyl Acetate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the kinetics of a reaction is paramount to optimizing synthesis, predicting outcomes, and elucidating mechanisms. This guide provides an in-depth kinetic analysis of 3-(Bromomethyl)phenyl acetate, a versatile benzylic halide, in the context of nucleophilic substitution reactions. We will objectively compare its reactivity against relevant structural analogs, supported by established chemical principles and detailed experimental protocols.

Introduction: The Significance of Benzylic Halide Reactivity

Benzylic halides are a cornerstone of organic synthesis due to the unique reactivity of the benzylic carbon—the carbon atom directly attached to an aromatic ring.[1] This position is activated towards substitution reactions because the adjacent ring can stabilize reaction intermediates, whether they be the carbocation of an SN1 pathway or the transition state of an SN2 pathway.[1][2][3] this compound is a primary benzylic halide, featuring a good leaving group (bromide) and an acetate substituent on the phenyl ring. The position and electronic nature of this substituent critically influence the reaction rate and mechanism, making a detailed kinetic study essential for its effective use.

Mechanistic Crossroads: SN1 vs. SN2 Pathways

Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the unimolecular SN1 reaction, which involves a carbocation intermediate, or the bimolecular SN2 reaction, which occurs in a single, concerted step.[4]

  • SN1 Pathway: This pathway is favored by factors that stabilize the intermediate benzylic carbocation. These include polar protic solvents (e.g., ethanol, water), weak nucleophiles, and electron-donating groups on the aromatic ring.[4][5][6] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[4]

  • SN2 Pathway: This pathway is favored by strong nucleophiles, polar aprotic solvents (e.g., acetone), and is sensitive to steric hindrance around the reaction center.[4][7] Primary benzylic halides, like the topic compound, are typically excellent candidates for SN2 reactions. The rate is proportional to the concentration of both the substrate and the nucleophile.[4][7]

The acetate group at the meta-position of this compound exerts a moderate electron-withdrawing inductive effect. This effect destabilizes the potential benzylic carbocation, thereby disfavoring the SN1 pathway relative to unsubstituted benzyl bromide. Conversely, this electron withdrawal makes the benzylic carbon slightly more electrophilic, which can modestly accelerate an SN2 reaction.

G cluster_SN1 SN1 Pathway (Disfavored) cluster_SN2 SN2 Pathway (Favored) A1 This compound B1 Benzylic Carbocation (Destabilized by meta-AcO) A1->B1 Slow, Rate-Determining (Leaving group departs) C1 Product B1->C1 Fast (Nucleophile attacks) A2 This compound + Nu⁻ B2 Pentavalent Transition State A2->B2 Concerted Step (Backside Attack) C2 Product + Br⁻ B2->C2 start Reactant start->A1 start->A2

Caption: Competing SN1 and SN2 pathways for this compound.

Comparative Kinetic Analysis: The Role of Substituents

To contextualize the reactivity of this compound, we compare its expected solvolysis rate (a reaction favoring the SN1 mechanism) with that of its structural isomers and the parent benzyl bromide. The rate of solvolysis in a polar protic solvent like aqueous ethanol is a good measure of the substrate's ability to form a stable carbocation.

SubstrateSubstituent EffectExpected Relative Solvolysis Rate (krel)Rationale
4-(Bromomethyl)phenyl Acetatepara-AcO: Strong -R, Weak -I< 1The para-acetate group is strongly electron-withdrawing via resonance, significantly destabilizing the benzylic carbocation. This leads to a much slower SN1 reaction rate.
Benzyl BromideNone1 (Reference)The baseline reactivity for a primary benzylic bromide.
This compound meta-AcO: Moderate -I only < 1The meta-acetate group is electron-withdrawing purely by induction, which destabilizes the carbocation, but less severely than the resonance withdrawal from the para position. The rate is slower than benzyl bromide.
4-Methylbenzyl Bromidepara-CH₃: Weak +I, Hyperconjugation> 1The electron-donating methyl group stabilizes the benzylic carbocation through induction and hyperconjugation, accelerating the SN1 reaction.

Note: The relative rates are qualitative predictions based on established principles of physical organic chemistry. Actual quantitative data would require experimental determination under identical conditions.

Experimental Protocol: Measuring Solvolysis Kinetics

A trustworthy protocol is a self-validating one. This procedure for measuring the solvolysis rate of this compound is designed to provide reproducible kinetic data by monitoring the production of hydrobromic acid (HBr).

Objective:

To determine the first-order rate constant (k) for the solvolysis of this compound in a 50:50 (v/v) ethanol/water solvent system at a constant temperature.

Materials:
  • This compound

  • Absolute Ethanol

  • Deionized Water

  • Standardized 0.02 M Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Burette, pipettes, flasks

Step-by-Step Methodology:
  • Solvent Preparation: Prepare 200 mL of a 50:50 (v/v) ethanol/water mixture by combining 100 mL of absolute ethanol with 100 mL of deionized water. Allow it to reach thermal equilibrium in the constant temperature water bath.[8]

    • Causality: A polar protic solvent mixture is used to promote ionization and the SN1 pathway.[4][5] Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

  • Reaction Mixture Preparation: In a 250 mL Erlenmeyer flask, pipette 50 mL of the prepared solvent mixture. Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral). Add a single drop of 0.02 M NaOH to turn it blue. This ensures the starting point is slightly basic.

  • Substrate Solution: Prepare a 0.1 M solution of this compound in a small amount of anhydrous acetone. Acetone is used for initial dissolution and its volume should be minimal (<1% of total reaction volume) to not significantly alter the solvent polarity.

  • Initiation of Reaction: Add a precisely measured aliquot (e.g., 0.5 mL) of the substrate solution to the flask in the water bath. Start a timer immediately. This is t = 0. Swirl the flask to ensure complete mixing.[8]

  • Titration and Data Collection: The solvolysis reaction produces HBr, which will neutralize the NaOH and eventually turn the indicator from blue back to yellow.

    • As the reaction proceeds, periodically add precisely measured volumes (e.g., 1.00 mL) of the standardized 0.02 M NaOH solution from a burette to keep the solution blue.

    • Record the exact time (t) at which the solution turns yellow just before each addition of NaOH. This time represents the point at which a known amount of HBr has been produced.[8][9]

  • Infinity Titration (t∞): After collecting data for approximately 2-3 half-lives, or when the reaction has slowed considerably, heat the flask gently on a steam bath for 10-15 minutes to drive the reaction to completion. Cool the flask back to the experimental temperature.[8] Titrate the fully reacted solution with the NaOH solution until the blue endpoint is stable. The total volume of NaOH used from t=0 to this final point is V∞, which corresponds to 100% reaction.

    • Trustworthiness: The infinity reading provides the exact initial concentration of the alkyl halide, correcting for any volumetric or concentration inaccuracies and ensuring the rate calculations are based on the actual amount of reactant.[10]

  • Data Analysis:

    • The concentration of the reactant at any time t is proportional to (V∞ - Vt), where Vt is the cumulative volume of NaOH added at time t.

    • For a first-order reaction, the integrated rate law is: ln[A]t = -kt + ln[A]0.

    • Therefore, a plot of ln(V∞ - Vt) versus time (t) will yield a straight line.

    • The rate constant, k, is the negative of the slope of this line.[10]

G A Prepare 50:50 EtOH/H₂O Solvent Equilibrate to Temp. B Add Solvent, Indicator, & 1 drop NaOH to Reaction Flask A->B C Initiate Reaction: Add Substrate Solution (t=0) B->C D Monitor Color Change (Blue → Yellow) C->D E Add Known Volume of NaOH Record Time (t) D->E Acid Produced E->D Solution turns Blue F Repeat D & E for Multiple Data Points E->F G Drive to Completion (Heat) Perform Infinity Titration (V∞) F->G H Plot ln(V∞ - Vt) vs. Time G->H I Calculate Rate Constant (k) from Slope H->I

Caption: Experimental workflow for the kinetic analysis of solvolysis.

Conclusion

The kinetic profile of this compound in substitution reactions is dictated by a subtle interplay of structural and environmental factors. As a primary benzylic halide, it is predisposed to the SN2 mechanism, particularly with strong nucleophiles. However, under solvolysis conditions that favor an SN1 pathway, its reactivity is attenuated by the electron-withdrawing inductive effect of the meta-acetate group. This makes it demonstrably less reactive than unsubstituted benzyl bromide and significantly less reactive than analogs bearing electron-donating groups. The rigorous experimental protocol outlined provides a reliable framework for quantifying these reactivity differences, enabling researchers to make informed decisions in synthetic design and mechanistic investigation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a proficient and safe laboratory environment. 3-(Bromomethyl)phenyl acetate, a versatile reagent in organic synthesis, demands meticulous handling not only during its use but, critically, through its disposal. Its classification as a halogenated organic compound and a lachrymator dictates a disposal protocol grounded in chemical compatibility, regulatory compliance, and personnel safety.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, moving beyond mere procedural instruction to explain the critical reasoning behind each recommendation.

Hazard Profile and Chemical Identity

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is not only a valuable synthetic intermediate but also presents specific hazards that must be respected.

Chemical Properties Summary

PropertyValueSource
CAS Number 49617-80-3[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Boiling Point 196 °C (385 °F)[2]
Density 1.073 g/cm³ at 25 °C[2]

The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Classified as causing skin irritation (H315) and serious eye irritation (H319).[3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3]

  • Lachrymator: It is a lachrymatory agent, meaning its vapors can cause tearing and irritation to the eyes.[4] This effect is due to the reactivity of the benzylic bromide functional group.

  • Combustibility: The material is a combustible liquid.[2]

These hazards necessitate that all handling and disposal operations are conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Essential Safety and Personal Protective Equipment (PPE)

Before handling the primary container or any subsequent waste, ensuring a robust safety posture is non-negotiable. The causality is simple: preventing exposure is invariably safer and more efficient than responding to it.

  • Engineering Controls: All manipulations involving this compound, including transfers to a waste container, must be performed within a certified chemical fume hood.[5] This is the primary defense against inhaling its irritating and lachrymatory vapors.[4]

  • Eye and Face Protection: Given its status as a serious eye irritant and lachrymator, standard safety glasses are insufficient.[5] Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5] For transfers of larger volumes, the use of a full face shield over splash goggles is best practice.

  • Gloves: Disposable nitrile gloves should be worn to protect against skin contact.[5] Gloves must be inspected for integrity before use and removed using a technique that avoids contaminating the skin.[3] Contaminated gloves should be disposed of immediately as hazardous waste.

  • Protective Clothing: A standard laboratory coat must be worn and kept fully fastened. If a significant splash risk exists, a chemically resistant apron should be used. Open-toed shoes are never permissible in the laboratory.[5]

Spill Management Protocol

An accidental release is a credible risk in any active laboratory. A clear, pre-defined spill response protocol is essential for mitigating exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert laboratory personnel and safety officers.[6] Do not attempt to manage a large spill without proper training and equipment.

  • Control Vapors: Ensure the chemical fume hood is operational to help ventilate the area.[6]

  • Contain the Spill: For small, manageable spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to dike and cover the spill.[2][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully collect the saturated absorbent material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Waste: Seal the container holding the spill debris and label it clearly as "Hazardous Waste: Spill Debris containing this compound." Arrange for professional disposal.[2]

Core Disposal Protocol: Segregation and Containerization

The cardinal rule for the disposal of this compound is segregation . As a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.[9][10] The co-mingling of these waste streams leads to significantly more complex and costly disposal procedures due to incineration requirements for halogenated compounds.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the lifecycle management of this compound.

G Workflow for this compound Management start Handling of This compound spill Accidental Spill Occurs start->spill Contingency waste_generated Waste Generated (Unused reagent, reaction quench, etc.) start->waste_generated Standard Use assess_spill Assess Spill Size spill->assess_spill segregate Segregate as HALOGENATED ORGANIC WASTE waste_generated->segregate small_spill Small Spill (<100 mL) assess_spill->small_spill Manageable large_spill Large Spill (>100 mL) assess_spill->large_spill Unmanageable cleanup Follow Spill Management Protocol: Contain, Absorb, Collect small_spill->cleanup evacuate Evacuate Area Alert Safety Officer large_spill->evacuate containerize Containerize in a Compatible, Labeled Container cleanup->containerize Spill debris segregate->containerize storage Store in Satellite Accumulation Area (SAA) containerize->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Decision workflow for handling, spill response, and disposal of this compound.

Step-by-Step Disposal Procedure:
  • Select the Correct Waste Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Liquids."[6] The container must be in good condition, compatible with the chemical, and have a secure, threaded screw cap.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents in the waste stream, with estimated percentages.[6] Do not use abbreviations.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Combustible").[9]

  • Transfer the Waste: In a chemical fume hood, carefully transfer the waste into the labeled container. Use a funnel to prevent spills.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times except when actively adding waste.[6] This is a regulatory requirement and is critical for preventing the release of vapors.

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizers, bases, alcohols, and amines. The container should be within secondary containment to control any potential leaks.

Advanced Topic: Chemical Deactivation Considerations

For research professionals, understanding the underlying chemistry can provide pathways for deactivation, potentially converting a hazardous compound into a less harmful one before disposal. The benzylic bromide moiety in this compound is susceptible to nucleophilic substitution.

Conceptual Protocol: Hydrolysis to 3-(Hydroxymethyl)phenyl acetate

Benzylic halides can undergo hydrolysis to form the corresponding benzyl alcohols.[12] This reaction replaces the bromine atom with a hydroxyl group (-OH), significantly reducing the compound's reactivity and lachrymatory properties.

  • Reaction Principle: The reaction proceeds via an Sₙ1 or Sₙ2 mechanism where water or a hydroxide source acts as the nucleophile.

  • Procedure Outline (for consideration and small-scale use only): A dilute solution of the waste material could be slowly added to a stirred, basic aqueous solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to facilitate hydrolysis. The reaction progress could be monitored by TLC.

  • Important Caveat: This procedure must be thoroughly evaluated for safety and scalability in your specific laboratory context. The resulting aqueous solution, while less hazardous, would still contain organic material and must be disposed of as aqueous chemical waste, not down the drain.[2]

Final Disposal

Whether in its original form or as a treated solution, the final step is non-negotiable: all waste materials must be disposed of through a licensed and approved environmental waste management company.[2][13] Never pour this compound or its solutions down the sanitary sewer system.[2] Maintain a detailed inventory of the waste containers and arrange for their timely pickup in accordance with institutional and local regulations.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 3-(Bromomethyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-(Bromomethyl)phenyl acetate (CAS 49617-80-3), a compound that, while valuable, presents notable health and safety challenges. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the inherent risks is paramount. This compound is classified with several hazards that demand rigorous control measures.[1]

  • Acute Toxicity: It is harmful if swallowed or inhaled.[1]

  • Corrosion/Irritation: This compound is known to cause skin irritation and serious eye irritation.[1] As a lachrymator, it can induce tearing and significant discomfort upon eye contact.

  • Respiratory Irritation: Inhalation of vapors or dust can lead to respiratory system irritation.[1]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical and the procedure. For this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Due to its classification as a serious eye irritant and its lachrymatory properties, standard safety glasses are insufficient.[2] Goggles provide a seal against vapors and splashes, while the face shield offers a secondary layer of protection for the entire face.[3][4]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin irritation, gloves are essential.[5][6] Regular inspection of gloves before use is a critical habit to cultivate.[7] A lab coat protects against incidental splashes.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.To mitigate the risk of inhaling harmful vapors that can cause respiratory irritation, working in a fume hood is the primary engineering control.[5][9] If a respirator is needed, a comprehensive respiratory protection program must be in place.[6][10]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide from preparation to disposal.

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_weigh Weigh/Measure Chemical prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory area where the chemical is stored, put on all required PPE as outlined in the table above.

    • Work in a Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]

    • Prepare for Spills: Have a spill kit readily available. This should include an absorbent material like sand or vermiculite.[5]

  • Handling:

    • Aliquotting: When weighing or measuring, do so carefully to avoid generating dust or splashes.

    • Transfers: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. For solutions, use a pipette or syringe with care.

    • Running Reactions: Keep the reaction vessel closed to the extent possible and maintain it within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Waste Segregation: Segregate waste into appropriately labeled containers. This includes solid waste (contaminated gloves, weighing paper) and liquid waste (reaction residues, cleaning solvents).

    • Disposal: Dispose of all waste in accordance with your institution's hazardous waste management guidelines and local regulations.[6][9] Do not pour any waste down the drain.[5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9] If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]

  • Spill: In case of a small spill, wear appropriate PPE and cover the spill with an inert absorbent material.[5] Scoop the material into a sealed container for proper disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring that scientific advancement and personal safety go hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.